P-BenzoquinoneForSynthesis
Description
Significance of p-Benzoquinone as a Versatile Synthon and Reagent in Organic Chemistry
p-Benzoquinone's importance in organic synthesis stems from its multifaceted reactivity. It can function as a potent oxidizing agent, a hydrogen acceptor, and a dienophile in cycloaddition reactions. atamanchemicals.comthermofisher.kr This versatility allows for its participation in a broad spectrum of chemical transformations, making it an indispensable tool for synthetic chemists.
As a reagent , p-benzoquinone is widely employed for its oxidizing capabilities. atamanchemicals.com It can facilitate the dehydrogenation of various substrates and is a key component in reactions like the Wacker oxidation of terminal olefins. atamanchemicals.comsigmaaldrich.comsigmaaldrich.com Its ability to accept electrons is also harnessed in palladium-catalyzed cross-coupling reactions, where it promotes C(sp3)–H activation. lookchem.com Furthermore, p-benzoquinone is utilized to suppress double-bond migration during olefin metathesis reactions. atamanchemicals.comthermofisher.kr
As a synthon , p-benzoquinone serves as a foundational building block for a diverse range of more complex molecules. Its electron-deficient nature makes it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions, including Diels-Alder, [3+2], [3+3], and [2+2] annulations. rsc.org These reactions provide efficient pathways to construct fused, spiro, and bridged polycyclic systems. rsc.org For instance, in Diels-Alder reactions, p-benzoquinone and its derivatives are used as dienophiles to create naphthoquinones and 1,4-phenanthrenediones. atamanchemicals.comthermofisher.kr
The reactivity of p-benzoquinone extends to its use as a precursor for other important chemical entities. It is a primary starting material for the industrial production of hydroquinone (B1673460), a compound with applications in photography and as a polymerization inhibitor. atamanchemicals.comwikipedia.org It also serves as a precursor for the synthesis of biologically active quinones, quinoid-type bisboron complexes, and spirolactones. lookchem.com
Historical Context of p-Benzoquinone Synthesis and its Evolution in Research
The history of p-benzoquinone dates back to 1838, when it was first produced by the oxidation of quinic acid using manganese dioxide. organicreactions.orgatamanchemicals.com Early industrial production methods, established around 1919, primarily relied on the oxidation of aniline (B41778), a process still used in some regions. wikipedia.orgorganicreactions.orgiarc.fr
Over the years, research has led to the development of more efficient and environmentally benign synthetic routes. A significant advancement was the oxidation of hydroquinone, which can be achieved using various oxidizing agents. wikipedia.orgorganicreactions.org One notable method employs hydrogen peroxide as the oxidant with an iodine or iodine salt catalyst. atamanchemicals.comwikipedia.org Another major industrial process involves the oxidation of diisopropylbenzene through a Hock rearrangement, which also produces acetone (B3395972) as a co-product. atamanchemicals.comwikipedia.org Direct hydroxylation of phenol (B47542) using acidic hydrogen peroxide to form hydroquinone, followed by oxidation, is another key route. atamanchemicals.comatamanchemicals.com
The evolution of synthetic methods for p-benzoquinone and its derivatives continues to be an active area of research. Modern approaches focus on improving selectivity, yield, and sustainability. For example, organoselenium-catalyzed selective oxidation of phenol with hydrogen peroxide has been reported as a clean, metal-free method for p-benzoquinone synthesis. sioc-journal.cn The Teuber reaction, which involves the oxidation of phenols, is particularly useful for synthesizing heterocyclic quinones. scielo.br Furthermore, extensive research has been conducted on the oxidation of various substituted phenols and hydroquinones using a wide array of oxidizing agents to produce a diverse library of benzoquinone derivatives. scielo.br The use of hypervalent iodine(III) reagents for the oxidative dearomatization of phenols has also emerged as a valuable synthetic strategy. researchgate.net
The historical significance of p-benzoquinone is also evident in its early and continued use in landmark total syntheses of natural products, a testament to its enduring importance in the field of organic chemistry. researchgate.net
| Property | Value |
| Chemical Formula | C6H4O2 |
| Molar Mass | 108.096 g·mol−1 |
| Appearance | Yellow solid |
| Odor | Acrid, chlorine-like |
| Density | 1.318 g/cm3 at 20 °C |
| Melting Point | 115 °C (239 °F; 388 K) |
| Boiling Point | Sublimes |
| Solubility in water | 11 g/L (18 °C) |
| Vapor Pressure | 0.1 mmHg (25°C) |
Table 1: Physical and Chemical Properties of p-Benzoquinone atamanchemicals.com
| Reaction Type | Role of p-Benzoquinone | Products |
| Diels-Alder | Dienophile | Naphthoquinones, 1,4-phenanthrenediones |
| Michael Addition | Michael Acceptor | Functionalized hydroquinones |
| Thiele-Winter Reaction | Reactant | Triacetate of hydroxyquinol |
| Nenitzescu Reaction | Reactant | Benzofuranone derivatives |
| Wacker Oxidation | Oxidant | Aldehydes from aryl olefins |
Table 2: Key Reactions Involving p-Benzoquinone atamanchemicals.comsigmaaldrich.comthermofisher.krscientificlabs.co.uk
Properties
CAS No. |
119-61-6 |
|---|---|
Molecular Formula |
C77H120O42 |
Molecular Weight |
1717.765 |
IUPAC Name |
(2R)-2-acetyloxy-3-[(17R)-17-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyicosoxy]propanoic acid |
InChI |
InChI=1S/C77H120O42/c1-14-29-50(30-27-25-23-21-19-17-15-16-18-20-22-24-26-28-31-97-33-56(72(95)96)102-42(6)83)110-74-65(118-76-69(108-48(12)89)66(105-45(9)86)62(103-43(7)84)53(113-76)35-99-39(3)80)60(94)61(51(32-78)111-74)116-75-70(109-49(13)90)68(107-47(11)88)64(55(115-75)37-101-41(5)82)117-77-71(119-73-59(93)58(92)57(91)52(112-73)34-98-38(2)79)67(106-46(10)87)63(104-44(8)85)54(114-77)36-100-40(4)81/h50-71,73-78,91-94H,14-37H2,1-13H3,(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60+,61-,62-,63-,64-,65-,66+,67+,68+,69-,70-,71-,73+,74-,75+,76+,77+/m1/s1 |
InChI Key |
DXDVXLLFEFFVGF-XVHRNKFMSA-N |
SMILES |
CCCC(CCCCCCCCCCCCCCCCOCC(C(=O)O)OC(=O)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)O)O)O)OC(=O)C)OC(=O)C)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for P Benzoquinone
Oxidative Synthesis Routes to p-Benzoquinone
Oxidation of Hydroquinone (B1673460) Derivatives
The oxidation of hydroquinone is a direct and efficient route to p-benzoquinone, often yielding a pure product. prepchem.com This conversion is readily achieved due to the facile nature of the redox equilibrium between the two compounds. libretexts.org A variety of oxidizing agents have been successfully employed for this transformation.
Common oxidizing systems include:
Chromium-based reagents : Chromium trioxide in acetic acid or chromium(VI) on a silica gel support are effective for this oxidation. mdma.ch Sodium or potassium dichromate in the presence of sulfuric acid is also a widely used method. chemicalbook.comvedantu.com
Manganese Dioxide : In an acidic medium, manganese dioxide provides a brisk and rapid method for oxidizing hydroquinone. prepchem.com
Sodium Chlorate with a Catalyst : In the presence of a catalyst like vanadium pentoxide, sodium chlorate is a potent oxidizing agent for hydroquinone. mdma.ch
Hydrogen Peroxide : Catalytic oxidation using hydrogen peroxide represents a greener alternative, with catalysts such as iodine or metal iodides facilitating the reaction. google.com
The choice of oxidant and reaction conditions can be tailored to achieve desired yields and purity.
Table 1: Oxidation of Hydroquinone to p-Benzoquinone
| Precursor | Oxidizing Agent/System | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydroquinone | Chromium Trioxide (CrO₃) | Acetic Acid, <10°C | 66% | mdma.ch |
| Hydroquinone | Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric Acid | ~35% (from aniline) | prepchem.com |
| Hydroquinone | Manganese Dioxide (MnO₂) | Sulfuric Acid, Steam Distillation | 64-73% | prepchem.com |
| Hydroquinone | Sodium Chlorate (NaClO₃) / V₂O₅ | 2% Sulfuric Acid, ~40°C | High | mdma.ch |
| Hydroquinone | Hydrogen Peroxide (H₂O₂) | Iodine Catalyst, 25-50°C | 90.7% | google.com |
Oxidation of Phenols and Substituted Phenols
Phenols can be oxidized to p-benzoquinones, although the reaction can sometimes produce complex mixtures. libretexts.orglibretexts.org The direct oxidation of phenol (B47542) often requires specific catalysts and conditions to achieve high selectivity for p-benzoquinone. acs.org
Key methodologies include:
Chromic Acid Oxidation : The treatment of phenol with chromic acid is a classical method that yields p-benzoquinone among other colored products. libretexts.orglibretexts.org
Fremy's Salt : Potassium nitrosodisulfonate, known as Fremy's salt, is a reliable reagent for the oxidation of phenols to quinones under mild conditions. libretexts.orgjetir.org
Catalytic Oxidation with Oxygen : In the presence of copper ion catalysts, such as copper halides or nitrates, phenol can be oxidized by molecular oxygen to p-benzoquinone. google.comgoogle.com The efficiency of this process can be enhanced by promoters like Group IIA metal oxides or hydroxides. google.com
Two-Step Hydroxylation/Oxidation : A major industrial process involves the direct hydroxylation of phenol using acidic hydrogen peroxide to produce a mixture of hydroquinone and catechol. The resulting hydroquinone is then separated and oxidized to p-benzoquinone. wikipedia.org
Table 2: Selected Methods for Oxidation of Phenol to p-Benzoquinone
| Precursor | Oxidizing Agent/System | Key Features | Reference |
|---|---|---|---|
| Phenol | Chromic Acid | Classical laboratory method | libretexts.orglibretexts.org |
| Phenol | Fremy's Salt ((KSO₃)₂NO) | Mild conditions, good for substituted phenols | libretexts.orgjetir.org |
| Phenol | O₂ / Copper (II) Catalyst | Catalytic process, can be promoted | google.comgoogle.com |
| Phenol | H₂O₂ then Oxidation | Industrial route via hydroquinone intermediate | wikipedia.org |
Oxidation of Aniline (B41778) and its Derivatives
The oxidation of aniline was historically a primary industrial method for producing p-benzoquinone, particularly in regions with more relaxed environmental regulations. wikipedia.org The reaction typically involves a strong oxidizing agent in a highly acidic environment.
Commonly used oxidizing agents for this process are:
Manganese Dioxide : In the presence of sulfuric acid, manganese dioxide is used for the large-scale industrial oxidation of aniline. wikipedia.orggoogle.com
Potassium or Sodium Dichromate : In a laboratory setting, aniline can be oxidized using potassium or sodium dichromate in a solution of sulfuric acid. mdma.chvedantu.com This method, however, can be lengthy and may result in moderate yields. prepchem.com
The oxidation proceeds through intermediates such as 4-aminophenol and quinoneimine. vedantu.com While effective, this method generates significant inorganic waste, which has led to the development of alternative, greener routes.
Alternative Precursor Oxidation Pathways (e.g., Diisopropylbenzene)
Modern industrial synthesis of p-benzoquinone often utilizes alternative precursors to avoid the environmental drawbacks associated with aniline oxidation. A prominent example is the oxidation of p-diisopropylbenzene. wikipedia.org
This process involves a multi-step route:
Oxidation : p-Diisopropylbenzene is first oxidized, typically with air, to form p-diisopropylbenzene dihydroperoxide.
Hock Rearrangement : The resulting dihydroperoxide undergoes an acid-catalyzed rearrangement (a Hock rearrangement) to produce hydroquinone and acetone (B3395972) as a co-product. wikipedia.orggoogle.com
Oxidation : The hydroquinone is then oxidized to p-benzoquinone in a subsequent step.
This pathway is economically advantageous as it produces a valuable co-product, acetone, and is part of a broader family of cumene-type processes used in the chemical industry.
Electrochemical Synthesis of p-Benzoquinone
Electrochemical methods offer a green and versatile alternative for the synthesis of p-benzoquinone, avoiding the need for stoichiometric chemical oxidants and often proceeding under mild conditions. srce.hr These methods rely on the anodic oxidation of suitable precursors at an electrode surface.
Key features of electrochemical synthesis include:
Precursors : The most common precursors for electrosynthesis are hydroquinone and phenol. jetir.org
Mechanism : The electrochemical oxidation of hydroquinone is a well-studied process that generates p-benzoquinone. In some cases, particularly with substituted hydroquinones, the reaction can proceed via an ECE (electrochemical-chemical-electrochemical) mechanism, where the initially formed p-benzoquinone reacts with another nucleophile present in the solution, and the product of that reaction is subsequently oxidized at the electrode. srce.hr
Electrodes : Different electrode materials, such as lead dioxide (PbO₂), have been investigated for the anodic oxidation of phenol to p-benzoquinone. jetir.orgresearchgate.net The choice of electrode material can influence the efficiency and selectivity of the reaction.
Green Chemistry : Electrosynthesis is often conducted in aqueous solutions or green solvents, minimizing the generation of hazardous waste and aligning with the principles of green chemistry. srce.hr
Catalytic Systems in p-Benzoquinone Synthesis
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental profile of p-benzoquinone synthesis. Various catalytic systems have been developed for the oxidation of different precursors.
Vanadium Catalysts : Vanadium pentoxide (V₂O₅) is a classic catalyst used in conjunction with sodium chlorate for the oxidation of hydroquinone, enabling the reaction to proceed efficiently at moderate temperatures. mdma.ch
Copper Catalysts : Copper ions are effective catalysts for the oxidation of phenols using molecular oxygen. google.comgoogle.com These systems can involve copper(II) ions supported on various materials, such as chitosan flakes or acrylic resins, which facilitate the oxidation of hydroquinone. scilit.comresearchgate.net Metal complex ionic liquids containing copper have also been used to both separate phenol from oil and catalyze its in-situ oxidation to p-benzoquinone. acs.org
Titanium Silicalite-1 (TS-1) Catalysts : For the direct oxidation of benzene (B151609), a copper-modified titanium silicalite-1 (Cu/TS-1) catalyst has been shown to facilitate the reaction with hydrogen peroxide under mild conditions, offering a novel and green route to p-benzoquinone. researchgate.net
Palladium Catalysts : While p-benzoquinone is often used as a reagent or co-oxidant in palladium-catalyzed reactions like the Wacker-Tsuji oxidation, these systems highlight its role within catalytic cycles for other organic transformations. atamanchemicals.comorganic-chemistry.org
Iron Catalysts : In the context of environmental remediation, hydrothermally synthesized siderite (FeCO₃) has been used as a catalyst in the electro-Fenton oxidation of p-benzoquinone, demonstrating its role in degradation processes. nih.gov
These catalytic systems are central to developing more sustainable and efficient industrial processes for the production of p-benzoquinone.
Transition Metal-Catalyzed Oxidation (e.g., Cu, Ru, Pd)
Transition metals are highly effective catalysts for the oxidation of phenols and their derivatives to p-benzoquinone, owing to their variable oxidation states and ability to activate oxidants.
Copper (Cu): Copper-based catalysts are widely employed for their low cost and high efficiency. The direct oxidation of phenol to p-benzoquinone can be achieved using a Cu²⁺/Li⁺ complex catalyst in an ethanol solution with molecular oxygen. Optimal conditions, including a Cu²⁺ to Li⁺ molar ratio of 1:3 and a reaction temperature of 80°C, have yielded an 85.5% conversion of phenol with 83.15% selectivity for benzoquinone atamanchemicals.com. Another approach involves the oxidation of benzene using copper nanocatalysts formed in situ from precursors like tetrakis(acetonitrile)copper(I) perchlorate in a H₂O₂/H₂O/CH₃CN system, producing p-benzoquinone with 60-80% selectivity under mild conditions.
Supported copper catalysts are also prominent. Copper(II) ions immobilized on chitosan flakes have been shown to effectively catalyze the oxidation of hydroquinone using either dioxygen from the air or hydrogen peroxide google.com. Similarly, Cu(II) ions complexed with aminoguanidyl groups on acrylic resins catalyze the oxidation of hydroquinone to p-benzoquinone with H₂O₂, achieving a 98% yield in 80 minutes under optimal conditions.
Table 1: Examples of Copper-Catalyzed Synthesis of p-Benzoquinone
| Catalyst System | Substrate | Oxidant | Solvent | Key Conditions | Conversion/Selectivity/Yield |
|---|---|---|---|---|---|
| Cu²⁺/Li⁺ complex | Phenol | O₂ | Ethanol | 80°C, 2.7 MPa, 3h | 85.5% Conversion, 83.15% Selectivity atamanchemicals.com |
| Cu(CH₃CN)₄ClO₄ | Benzene | H₂O₂ | H₂O/CH₃CN | Room Temp, 4h | 60-80% Selectivity |
| Cu(II) on Chitosan | Hydroquinone | O₂ or H₂O₂ | - | - | Effective oxidation observed google.com |
Ruthenium (Ru): Ruthenium complexes are powerful catalysts for oxidation reactions. The kinetics of hydroquinone oxidation have been studied using a trans-[Ru(VI)(tmc)(O)₂]²⁺ complex (where tmc is a tetramethyl tetraazacyclotetradecane ligand). The reaction, which proceeds via a hydrogen-atom transfer (HAT) mechanism, is first-order in both the ruthenium complex and hydroquinone mdma.ch. This system effectively converts hydroquinone to p-benzoquinone.
Palladium (Pd): The role of palladium in the direct synthesis of p-benzoquinone is less straightforward than that of copper or ruthenium. Palladium(II) salts have been noted to catalyze the oxidation of hydroquinone derivatives to the corresponding benzoquinones, but often with peroxides like tBuOOH as the oxidant in more complex reaction schemes erowid.org. More commonly, p-benzoquinone is used as a stoichiometric oxidant or a co-catalyst to reoxidize Pd(0) to the active Pd(II) state in various C-H activation and oxidation reactions, such as the Wacker-Tsuji oxidation google.comias.ac.in. While some transition metals like palladium are mentioned as being capable of performing oxidations similar to copper systems, specific, high-yield methods for the direct, Pd-catalyzed synthesis of p-benzoquinone from simple phenols or hydroquinone are not as prevalent in the literature.
Organocatalysis and Metal-Free Oxidation Systems
To mitigate the cost and potential toxicity of metal catalysts, metal-free and organocatalytic systems have been developed. An organic base can be used to catalyze the aerobic oxidation of hydroquinones to benzoquinones. This process uses molecular oxygen and produces hydrogen peroxide as the only byproduct, representing a green alternative for benzoquinone manufacturing. The mechanism involves the base promoting proton transfer from the hydroquinone, likely via an ionic pathway.
Another effective metal-free method involves the use of iodine as a catalyst. Hydroquinone can be oxidized by hydrogen peroxide in solvents like water or isopropyl alcohol in the presence of a catalytic amount of iodine, hydrogen iodide, or various metal iodides. This process provides high yield and high-quality p-benzoquinone under mild conditions (25°C to 50°C). A quantitative yield (94%) of p-benzoquinone can also be achieved by oxidizing hydroquinone with molecular oxygen (O₂) in dichloromethane (DCM), catalyzed by a simple system of sodium nitrite and a drop of concentrated hydrochloric acid at -10°C.
Table 2: Metal-Free and Organocatalytic Syntheses of p-Benzoquinone
| Catalyst System | Substrate | Oxidant | Solvent | Key Conditions | Yield |
|---|---|---|---|---|---|
| Organic Base | Hydroquinones | O₂ | Various | - | High Conversion |
| Iodine | Hydroquinone | H₂O₂ | Isopropyl Alcohol | 25-50°C | 90.7% |
Heterogeneous Catalysis Approaches (e.g., POM-based, Supported Catalysts)
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling.
Polyoxometalate (POM)-based Catalysts: Polyoxometalates (POMs) are nanometer-sized metal-oxygen clusters that exhibit excellent redox properties. Two-dimensional POM-based coordination polymers (POMCPs), such as H₃[Cuᴵ₃(L)₃]₂[PMo₁₂O₄₀], have demonstrated exceptional catalytic activity for the selective oxidation of substituted phenols to p-benzoquinones using H₂O₂. For the oxidation of 2,3,6-trimethylphenol (B1330405) to trimethyl-p-benzoquinone, these catalysts achieved turnover frequencies (TOFs) as high as 2400 h⁻¹ with nearly 100% yield. Another 3D POM-based complex incorporating mixed-valence Cu(I)/Cu(II) sites demonstrated a synergistic effect, achieving 98% conversion and 99% selectivity in just 5 minutes, with a TOF of 8167 h⁻¹ google.com. These materials function as robust, recyclable heterogeneous catalysts.
Supported Catalysts: In addition to the supported copper catalysts mentioned previously (on chitosan and acrylic resins), other inorganic matrices have been used. Cerium(IV) and Chromium(VI) reagents supported on silica (SiO₂) are effective for the rapid oxidation of hydroquinone to p-benzoquinone in dichloromethane. A 5-minute reaction using a chromium(VI)/SiO₂ reagent can produce a quantitative yield of pure p-benzoquinone. Furthermore, a mild, solvent-free, solid-phase redox reaction can be achieved by complexing hydroquinone on the surface of molybdenum trioxide (MoO₃). Upon heating, the hydroquinone is oxidized to p-benzoquinone.
Green Chemistry Principles in p-Benzoquinone Production
Adherence to green chemistry principles is crucial for developing sustainable chemical processes. Key strategies in p-benzoquinone synthesis include using environmentally benign solvents like water, employing molecular oxygen as the ultimate oxidant, and operating under mild, solvent-free conditions.
"On-Water" Reaction Conditions
Water is an ideal green solvent, and reactions performed "on-water" can exhibit unique reactivity. The catalytic oxidation of hydroquinone to p-benzoquinone has been successfully demonstrated both "in water" and "on water". The "on-water" method involves creating a heterogeneous mixture of the substrate (e.g., a slurry of hydroquinone in hexane) with a minimal amount of water. Using a copper sulfate catalyst in an alkaline medium with molecular oxygen, the oxidative conversion was achieved in just 45 minutes, significantly faster than the equivalent reaction carried out fully "in water" (1.5 hours).
Utilization of Molecular Oxygen as an Oxidant
Molecular oxygen (O₂), often from ambient air, is the most environmentally friendly and economical oxidizing agent, with water as its only byproduct. Several catalytic systems have been designed to utilize O₂ effectively. The direct catalytic oxidation of phenol to p-benzoquinone by oxygen has been achieved in ethanol using a Cu²⁺/Li⁺ complex as the catalyst atamanchemicals.com. Metal-free systems also leverage O₂; for example, the base-catalyzed oxidation of hydroquinones and the NaNO₂/HCl-catalyzed synthesis proceed efficiently using atmospheric oxygen. The Co(salophen)-catalyzed aerobic oxidation of p-hydroquinone is another example where O₂ is effectively used in a metal-catalyzed system mdma.ch.
Solvent-Free and Mild Reaction Conditions
Eliminating organic solvents and reducing energy consumption are core tenets of green chemistry. A notable example is the solid-state oxidation of hydroquinone on the surface of molybdenum trioxide (MoO₃). In this solvent-free method, hydroquinone is complexed onto the solid MoO₃ surface and converted to p-benzoquinone through a mild, solid-phase redox reaction upon heating. Many of the catalytic systems discussed, such as the iodine-catalyzed oxidation of hydroquinone with H₂O₂, operate at or near room temperature, further enhancing their green credentials.
Table of Compounds
| Compound Name |
|---|
| p-Benzoquinone |
| Hydroquinone |
| Phenol |
| Copper(I) perchlorate |
| Ruthenium(VI) tmc complex |
| 2,3,6-trimethylphenol |
| Trimethyl-p-benzoquinone |
| Molybdenum trioxide |
| Tetrakis(acetonitrile)copper(I) perchlorate |
| Sodium nitrite |
| Hydrogen peroxide |
| Molecular oxygen |
| Dichloromethane |
| Isopropyl alcohol |
| Ethanol |
| Hexane |
Optimization of Synthetic Processes for p-Benzoquinone
The optimization of synthetic routes to p-benzoquinone is a critical area of research, focusing on enhancing reaction yields, improving product purity, reducing costs, and developing more environmentally benign processes. Key strategies involve the fine-tuning of reaction conditions such as temperature, reactant concentrations, and the introduction of catalysts.
Optimization in Aniline Oxidation
The industrial production of p-benzoquinone often relies on the oxidation of aniline. google.com A common method involves using manganese dioxide as the oxidizing agent in a dilute sulfuric acid medium. google.comgoogle.com Research has focused on optimizing this process to maximize yield and efficiency.
One significant improvement involves the addition of a catalyst and the introduction of air during the reaction. google.comgoogle.com The use of cerous sulfate as a catalyst in conjunction with air insufflation has been shown to remarkably increase the yield of p-benzoquinone. google.com This enhanced process remains cost-effective and utilizes a relatively simple technology. google.comgoogle.com The optimized conditions involve maintaining a specific concentration of the acid, controlling the reaction temperature, and using precise reactant ratios.
Table 1: Optimized Parameters for Aniline Oxidation
| Parameter | Optimized Value | Source |
|---|---|---|
| Sulfuric Acid Concentration | 38% by mass | google.com |
| Catalyst | Cerous Sulfate | google.com |
| Additional Reactant | Air (introduced into solution) | google.com |
| Reaction Temperature | 5–10 °C (below 20 °C) | google.com |
| Aniline to Manganese Dioxide Ratio | 1 g : 2.94 g | google.com |
The activity of the manganese dioxide itself is also a factor. Studies have shown that Weldon mud, a form of manganese dioxide, exhibits higher activity than pyrolusite ore, allowing for the use of stoichiometrically larger amounts of a lower concentration oxidant to achieve comparable or superior yields. google.com
Optimization in Hydroquinone Oxidation
The oxidation of hydroquinone is another primary pathway to p-benzoquinone and is often considered a more satisfactory method for laboratory-scale production due to better yields. prepchem.com Optimization efforts have explored various oxidizing agents and catalytic systems.
A highly effective method involves the oxidation of hydroquinone with hydrogen peroxide in the presence of an iodine-based catalyst. google.com This process can be performed in various media, including water or inert organic polar solvents. google.com The optimization of this reaction is dependent on the catalyst choice, catalyst concentration, and reaction temperature.
Table 2: Effect of Iodine-Based Catalysts on Hydroquinone Oxidation
| Catalyst | Catalyst Amount (% by weight of Hydroquinone) | Reaction Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Iodine | 1.8% | 45-50 °C | 91.6 | 99.0 | google.com |
| Iodine | 1.8% | 45-50 °C | 86.1 | 98.0 | google.com |
| Potassium Iodide | 3.6% | 45-50 °C | 87.5 | 98.8 | google.com |
| Hydriodic Acid | 4.0% | 45-50 °C | 88.4 | 98.7 | google.com |
Detailed research findings indicate that yields between 86% and 92% can be achieved by carefully controlling these parameters. google.com The reaction temperature is generally maintained between 10°C and 80°C, with a preferable range of 25°C to 50°C. google.com Furthermore, when using molecular oxygen as the oxidant, the process is highly sensitive to pH, with alkaline conditions being necessary for the reaction to proceed. jetir.org
Optimization via Catalytic Oxidation of Benzene
To address environmental concerns associated with traditional methods, greener synthetic routes are being developed. researchgate.net One such approach is the direct catalytic oxidation of benzene to p-benzoquinone using hydrogen peroxide as a clean oxidant. researchgate.net This process utilizes a copper-modified titanium silicalite-1 (Cu/TS-1) catalyst. researchgate.net
The optimization of this method hinges on the composition of the catalyst. Research has shown that both benzene conversion and selectivity for p-benzoquinone are highly dependent on the amount of copper doped onto the TS-1 support.
Table 3: Optimization of Cu/TS-1 Catalyst for Benzene Oxidation
| Parameter | Optimized Value | Benzene Conversion (%) | p-Benzoquinone Selectivity (%) | Source |
|---|---|---|---|---|
| Copper Doping in Cu/TS-1 | 1.95 wt% | 18.3 | 88.4 | researchgate.net |
This method is noted for its mild reaction conditions and the reusability of the catalyst, which shows stable performance after initial regeneration, highlighting its potential for industrial application. researchgate.net
Optimization of Electrochemical Processes
Electrochemical synthesis offers a modern and controllable method for producing p-benzoquinone from precursors like hydroquinone. A key challenge in the electrochemical oxidation of hydroquinone is the potential for overoxidation of the p-benzoquinone product. acs.org
To overcome this, process optimization has focused on system design. The use of a biphasic medium, where the electrolysis occurs in an aqueous phase and the p-benzoquinone product is continuously extracted into an immiscible organic layer (e.g., dichloromethane), has proven effective. acs.org This strategy protects the product from further oxidation at the anode. acs.org The efficiency of electrochemical synthesis is also highly dependent on parameters such as pH and applied current density. mdpi.com For instance, the rate of coupling reactions involving electrochemically generated p-benzoquinone is pH-dependent.
Reactivity and Strategic Applications of P Benzoquinone in Organic Synthesis
p-Benzoquinone as an Oxidant and Dehydrogenation Reagent
p-Benzoquinone is widely utilized as an oxidant and a hydrogen acceptor in synthetic organic chemistry. atamanchemicals.comomanchem.comomanchem.com In these reactions, p-benzoquinone is reduced to hydroquinone (B1673460), while the substrate is oxidized. wikipedia.org It serves as an effective dehydrogenation reagent, capable of introducing unsaturation into organic molecules. wikipedia.orgatamanchemicals.comomanchem.com
A notable application is its use in conjunction with palladium catalysis, such as in the Wacker-Tsuji oxidation, where an alkene is converted to a ketone. wikipedia.orgatamanchemicals.com While pressurized oxygen is often the terminal oxidant, p-benzoquinone can be a preferred alternative in certain cases. wikipedia.orgatamanchemicals.com Research has demonstrated its utility in the palladium-catalyzed selective oxidation of aryl-substituted olefins to aldehydes. organic-chemistry.org Furthermore, it is employed in iridium-catalyzed hydrogen transfer reactions for the synthesis of heterocycles like benzofurans, benzothiophenes, and indoles from benzylic alcohols. organic-chemistry.org
While p-benzoquinone is a competent oxidant, other derivatives have been developed for enhanced reactivity. wikipedia.org For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tetrachloro-1,4-benzoquinone (chloranil) are recognized as significantly stronger oxidizing and dehydrogenation agents. wikipedia.org
Cycloaddition Reactions Involving p-Benzoquinone
The electron-deficient double bonds of p-benzoquinone make it an excellent partner in various cycloaddition reactions, providing pathways to complex polycyclic architectures. rsc.org It can participate in annulations such as [4+2], [3+2], [3+3], and [2+2], leading to a diverse range of fused, spiro, and bridged molecular frameworks. rsc.orgrsc.org
p-Benzoquinone is a classic and effective dienophile in [4+2] Diels-Alder cycloadditions. atamanchemicals.comomanchem.comvaia.com It readily reacts with a wide range of dienes to form cyclic adducts. vaia.com For example, the reaction with 1,3-cyclopentadiene yields the corresponding tricyclic dione (B5365651) adduct, a transformation that can even be induced electrochemically. coresta.orgresearchgate.net Similarly, its reaction with anthracene (B1667546) produces a rigid bicyclic adduct. iucr.org
The efficiency and outcome of these reactions can be influenced by reaction conditions. Studies on the Diels-Alder reaction between cyclohexadiene derivatives and p-benzoquinone have shown that aqueous media can enhance the reaction rate for certain substrates compared to organic solvents or neat conditions, a phenomenon attributed to the hydrophobic effect favoring a more compact transition state. nih.gov
Table 1: Examples of Diels-Alder Reactions with p-Benzoquinone
| Diene | Product Type | Reference |
|---|---|---|
| 1,3-Butadiene | Bicyclic Adduct | vaia.com |
| 1,3-Cyclopentadiene | Tricyclic Adduct | coresta.orgresearchgate.net |
| Anthracene | Bicyclic Adduct | iucr.org |
| Cyclohexadiene Derivatives | Bicyclic Adducts | nih.gov |
Beyond the well-known Diels-Alder reaction, p-benzoquinone engages in several other modes of cycloaddition. rsc.orgrsc.org
[3+2] Cycloadditions: These reactions are a powerful tool for constructing five-membered rings. p-Benzoquinone undergoes [3+2] annulation with various partners, including indoles to yield benzofuroindolines and N,α-diarylnitrones to form fused isoxazolidine (B1194047) cycloadducts. rsc.orgoup.com The reaction with nitrones occurs selectively at the C=C bond of the quinone. oup.com Palladium-catalyzed [3+2] cycloaddition with trimethylenemethane has also been reported. researchgate.net
[3+3] Cycloadditions: This annulation strategy allows for the synthesis of six-membered heterocyclic systems. rsc.org It has been applied to construct decorated chromans, oxadiazines, and dihydroisoquinolines. rsc.org
[2+2] Cycloadditions: Light-induced [2+2] photocycloaddition of p-benzoquinone with alkenes and alkynes is an efficient method for creating four-membered rings, leading to dihydrobenzofurans and fused cyclobutane (B1203170) skeletons. rsc.org In one notable example, a two-step, one-pot photochemical reaction involving p-benzoquinone and an alkyne resulted in the formation of a complex pentacyclic cage compound. rsc.org
Controlling stereochemistry is a central goal in modern organic synthesis, and p-benzoquinone has proven to be a valuable substrate in stereoselective cycloadditions. rsc.orgrsc.org
Asymmetric [3+2] cycloaddition between p-benzoquinone and indoles has been achieved with high enantioselectivity using a copper(II) hydrate (B1144303) complex with a BOX ligand. rsc.org In Diels-Alder reactions, high diastereoselectivity can be obtained. For instance, the reaction of p-benzoquinone with 9R-(1-methoxyethyl)anthracene at low temperatures yields the kinetic product with a 96:4 diastereomeric ratio. researchgate.net
Lewis acids are often employed to control the stereochemical outcome. The cycloaddition of 2-(arylsulfinyl)-1,4-benzoquinones with cyclopentadiene (B3395910) can be directed to form specific diastereoisomeric endo-adducts by selecting the appropriate Lewis acid catalyst, such as Eu(fod)₃ or ZnBr₂. nih.gov Chiral rhodium catalysts have also enabled asymmetric C–H activation reactions with benzoquinones to produce phenanthridinones with high enantiomeric excess. rsc.org
Nucleophilic Addition Reactions to p-Benzoquinone
The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack, particularly via Michael-type conjugate addition. rsc.orgrsc.org These reactions are fundamental to the synthesis of substituted quinone and hydroquinone derivatives.
p-Benzoquinone readily reacts with nitrogen-containing nucleophiles such as amines and amino acids. utc.edunih.gov The reaction typically involves the initial formation of a hydroquinone adduct, which can be reoxidized by excess p-benzoquinone to yield a substituted benzoquinone. nih.gov Depending on the stoichiometry and reaction conditions, the process can continue to give di-, tri-, or even tetrasubstituted products. nih.gov
The addition of the complex amine vindoline (B23647) to p-benzoquinone has been shown to form a mono-adduct first, followed by a 2,5-disubstituted di-adduct as the major product. nih.gov Theoretical studies have investigated the reaction pathways for the addition of simple amines like ammonia (B1221849) and methylamine (B109427). utc.eduresearchgate.net The reactivity of amino acids with benzoquinone derivatives is also of significant interest; studies show that amino groups of lysine (B10760008) or the side chains of cysteine and arginine can act as the nucleophile. smu.edumdpi.com
Table 2: Examples of Nucleophilic Addition to p-Benzoquinone
| Nucleophile | Product Type | Reference |
|---|---|---|
| Amines (general) | Substituted Quinones/Hydroquinones | nih.gov |
| Vindoline | Mono- and Di-adducts | nih.gov |
| Ammonia (NH₃) | Addition Products (Theoretical) | utc.eduresearchgate.net |
| Methylamine (CH₃NH₂) | Addition Products (Theoretical) | utc.eduresearchgate.net |
Conjugate Addition Reactions
P-Benzoquinone readily undergoes conjugate addition reactions, acting as a Michael acceptor due to its electrophilic nature, which is stabilized by conjugation. atamanchemicals.com This reactivity allows for the introduction of various nucleophiles onto the quinone ring.
The addition of amines to p-benzoquinone is a well-established method for the synthesis of aminoquinones. researchgate.net Primary and secondary amines can smoothly add to p-benzoquinones, often in water at ambient temperatures without the need for a catalyst, to produce 2-aminoquinones in excellent yields. researchgate.netresearchgate.net The reaction proceeds via a conjugate addition mechanism, and in some cases, can be accelerated in water, which can activate both the p-quinone and the amine. researchgate.netresearchgate.net For instance, the reaction of p-benzoquinone with various amines such as diethylamine, morpholine, and substituted aromatic amines results in the corresponding 2-amino-p-quinones. researchgate.netresearchgate.net The reaction conditions, including temperature and solvent, can be optimized to favor the formation of mono- or disubstituted products. lmaleidykla.lt
Thiol-containing compounds also readily participate in conjugate addition reactions with p-benzoquinones. nih.govhelsinki.fi These reactions are often rapid and can occur under mild conditions. nih.gov The thiol group of cysteine, for example, reacts with o-quinones to form colorless products without the absorption of oxygen. researchgate.net The kinetic preference for the reaction of quinones with thiol groups over amine groups in proteins has been observed, highlighting the high reactivity of thiols as nucleophiles in this context. nih.govresearchgate.net
The following table summarizes representative examples of conjugate addition reactions to p-benzoquinone:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Diethylamine | 2-(Diethylamino)-1,4-benzoquinone | Water, 50-70°C | 92 |
| Morpholine | 2-Morpholino-1,4-benzoquinone | Water, 50-70°C | 90 |
| Aniline (B41778) | 2-Anilino-1,4-benzoquinone | Water, 50-70°C | 86 |
| 4-Methoxyaniline | 2-(4-Methoxyphenylamino)-1,4-benzoquinone | Water, 50-70°C | 85 |
| Thiophenol | 2-(Phenylthio)-1,4-benzoquinone | Not specified | Not specified |
Data compiled from various sources. researchgate.netresearchgate.net
Cascade and Multi-Component Reactions Mediated by p-Benzoquinone
P-Benzoquinone is a valuable participant in cascade and multi-component reactions (MCRs), enabling the efficient construction of complex molecular architectures from simple starting materials in a single operation. rsc.orgrsc.org Its ability to act as a Michael acceptor and engage in subsequent cyclization or annulation steps is key to its utility in these transformations. rsc.org
Recent advancements have demonstrated the use of p-benzoquinones in various cascade annulations for the stereoselective synthesis of fused, spiro, and bridged frameworks. rsc.org For example, Lewis-acid catalyzed cascade annulation of quinone esters with cyclopropane (B1198618) carbaldehydes has been developed for the diastereoselective synthesis of tetrahydrofurobenzofurans. rsc.org Another example involves a copper-catalyzed multicomponent reaction that proceeds via a cascade oxidative dicarbofunctionalization/cyclization sequence to afford chroman scaffolds. rsc.org
P-benzoquinones also feature in one-pot three-component reactions. For instance, the reaction of p-quinone monoacetals, L-proline, and naphthols leads to the synthesis of N-aryl-2-arylpyrrolidines with high chemo- and regioselectivity. rsc.org In the absence of the naphthol, a more complex dipyrroloquinoline product is formed. rsc.org Furthermore, a three-component reaction of para-quinone methides, amines, and carbon disulfide has been reported for the synthesis of S-benzyl dithiocarbamates under catalyst- and additive-free conditions. acs.orgpreprints.org
The following table provides examples of cascade and multi-component reactions involving p-benzoquinone derivatives:
| Reaction Type | Reactants | Product Type |
| Cascade Annulation | Quinone esters, Cyclopropane carbaldehydes | Tetrahydrofurobenzofurans |
| Multicomponent Reaction | p-Quinone monoacetals, L-proline, Naphthols | N-Aryl-2-arylpyrrolidines |
| Multicomponent Reaction | para-Quinone methides, Amines, Carbon disulfide | S-Benzyl dithiocarbamates |
Information sourced from recent literature. rsc.orgrsc.orgacs.orgpreprints.org
Role of p-Benzoquinone in Specific Named Organic Reactions (e.g., Thiele-Winter Reaction)
P-Benzoquinone is a key substrate in the Thiele-Winter reaction, a process that converts quinones into triacetoxy aromatic compounds. atamanchemicals.comatamanchemicals.commdpi.comwikipedia.org This reaction involves treating p-benzoquinone with acetic anhydride (B1165640) in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride etherate, to yield 1,2,4-triacetoxybenzene. mdpi.comorganicreactions.org
The Thiele-Winter reaction is a valuable method for the synthesis of hydroxyquinones. mdpi.com The initially formed triacetoxy derivative can be hydrolyzed under acidic or basic conditions to the corresponding hydroxyhydroquinone, which is then oxidized to the desired hydroxyquinone. mdpi.com This methodology has been applied in the total synthesis of natural products, such as the sesquiterpene quinone metachromin-A. atamanchemicals.commdpi.com
The mechanism of the Thiele-Winter reaction has been studied, and it is understood to proceed through a series of steps involving acetylation and rearrangement. The reaction provides a route to substituted benzene (B151609) derivatives that might be difficult to access through other synthetic pathways.
| Named Reaction | Substrate | Reagents | Product |
| Thiele-Winter Reaction | p-Benzoquinone | Acetic anhydride, Sulfuric acid | 1,2,4-Triacetoxybenzene |
This reaction was first described by Johannes Thiele in 1898 and further investigated by Ernst Winter. atamanchemicals.comatamanchemicals.comwikipedia.org
Integration of p-Benzoquinone in Polymer Synthesis (e.g., Polyaniline)
P-Benzoquinone plays a significant role in the synthesis of the conducting polymer, polyaniline (PANI). nih.govacs.org During the oxidative polymerization of aniline, p-benzoquinone can be formed as a byproduct through the hydrolysis of an oxidized aniline dimer. nih.govekb.eg
The presence of p-benzoquinone in the reaction mixture can influence the structure and properties of the resulting polyaniline. nih.govnih.gov It has been shown that p-benzoquinone can react with aniline to form 2,5-dianilino-p-benzoquinone (B3051505) as a byproduct. nih.govacs.org While it was initially thought that p-benzoquinone might act as a termination agent for the growing PANI chains, studies have indicated that this is not its primary role. nih.govnih.gov Instead, the formation of 2,5-dianilino-p-benzoquinone-like structures can introduce defects into the PANI chains, affecting properties such as the doping level and charge delocalization. nih.gov
| Polymer | Role of p-Benzoquinone | Effect on Polymer |
| Polyaniline (PANI) | Byproduct formation and reactant | Influences structure, introduces defects, affects doping level and charge delocalization |
The impact of p-benzoquinone on PANI synthesis has been a subject of detailed investigation. nih.govacs.orgnih.gov
Synthesis of P Benzoquinone Derivatives
Directed Synthesis of Substituted p-Benzoquinones
The p-benzoquinone ring can be functionalized through several directed synthetic methods, allowing for the precise installation of halogens, alkyl, aryl, and amino groups.
Another approach involves the oxidation of trihalogenoresorcinol derivatives using Fremy's salt to produce 2,6-dihalo-3-hydroxy-5-alkyl-1,4-benzoquinones. rsc.org Furthermore, tetrabromo-p-benzoquinone can serve as a starting material, reacting with amines to furnish 2,5-diamino-3,6-dibromo-1,4-benzoquinones. academicjournals.org The rapid oxidation of 4-halogenated phenols with lead dioxide (PbO₂) in the presence of perchloric acid also yields the corresponding p-benzoquinones. thieme-connect.com
Table 1: Selected Syntheses of Halogenated p-Benzoquinones
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dimethoxybenzene | Halogenation, then oxidative demethylation | 2,5-Dihalo-p-benzoquinones | 87-97% | scielo.br |
| Trihalogenoresorcinols | Fremy's salt | 2,6-Dihalo-3-hydroxy-5-alkyl-1,4-benzoquinones | N/A | rsc.org |
The introduction of alkyl and aryl groups onto the p-benzoquinone framework can be achieved through various oxidative strategies. A notable method is the single-step oxidation of alkyl-substituted phenols using 30% hydrogen peroxide (H₂O₂) as the oxidant, catalyzed by a titanium-substituted aluminophosphate (TiAPO-5) molecular sieve in acetic acid. oup.com This process is particularly effective for converting 2,3,5-trimethylphenol (B45783) into 2,3,5-trimethyl-p-benzoquinone, a key intermediate for Vitamin E synthesis. oup.com Similarly, copper(II) chloride-amine hydrochloride systems can catalyze the oxidation of phenols like 2,4,6-trimethylphenol (B147578) to trimethyl-p-benzoquinone using molecular oxygen at ambient temperatures. oup.comlookchem.com
For aryl substitution, the oxidation of [(2-alkyloxy)methyl]-1,4-dimethoxybenzene with ceric ammonium (B1175870) nitrate (B79036) produces 5-[(alkyloxy)methyl]-2-(4-formyl-2,5-dimethoxyphenyl)benzo-1,4-quinones in good yields. nih.gov Another powerful technique is the Suzuki-Miyaura cross-coupling reaction. sciforum.net This involves coupling 2-bromo-1,4-dimethoxybenzene with various arylboronic acids, followed by oxidation, to yield 2-arylated p-benzoquinones. sciforum.net
Table 2: Examples of Alkyl and Aryl p-Benzoquinone Synthesis
| Starting Material | Reagents/Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2,3,5-Trimethylphenol | H₂O₂, TiAPO-5/AcOH | 2,3,5-Trimethyl-p-benzoquinone | Good | oup.com |
| 2,4,6-Trimethylphenol | O₂, CuCl₂-Amine HCl | Trimethyl-p-benzoquinone | Effective | oup.com |
| 2-Bromo-1,4-dimethoxybenzene | Arylboronic acid, Pd catalyst | 2-Arylated p-benzoquinones | N/A | sciforum.net |
Amino-substituted quinones are important due to their presence in many bioactive molecules. orientjchem.orgsemanticscholar.org A common synthetic route is the reaction of p-benzoquinone with primary amines, which typically yields 2,5-diamino-1,4-benzoquinones through a Michael-type addition. academie-sciences.fr An electrochemical approach allows for the synthesis of new symmetric and asymmetric p-benzoquinone derivatives by reacting electrochemically generated p-benzoquinone with benzylamine (B48309) derivatives in green solvents, resulting in high yields. academie-sciences.fr
A facile one-pot method for synthesizing diamino benzoquinones involves the chemical oxidation of hydroquinone (B1673460) or catechol derivatives with sodium azide (B81097) in the presence of potassium ferricyanide (B76249) as an oxidizing agent. orientjchem.orgsemanticscholar.org This reaction proceeds through a Michael addition of the azide ion, followed by an intramolecular oxidation-reduction. orientjchem.org Additionally, highly substituted amino derivatives can be prepared, such as the reaction of tetrabromo-p-benzoquinone with amino oligo(ethylene glycol) dendrons to create water-soluble quinones. rsc.org
Table 3: Synthetic Routes to Amino and Diamino p-Benzoquinones
| Starting Material | Reagents | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| p-Benzoquinone | Primary amines | 2,5-Diamino-1,4-benzoquinones | Michael addition | academie-sciences.fr |
| Hydroquinone/Catechol | NaN₃, K₃[Fe(CN)₆] | Diamino benzoquinones | One-pot oxidative method | orientjchem.orgsemanticscholar.org |
Annulations and Polycyclic Framework Construction Involving p-Benzoquinones
p-Benzoquinones are highly versatile building blocks in the construction of complex polycyclic molecules. rsc.org Their ability to act as Michael acceptors and participate in various cycloaddition reactions makes them ideal for annulation strategies, leading to the stereoselective formation of fused and spirocyclic frameworks. rsc.orgrsc.org
A variety of fused ring systems can be accessed through annulation reactions with p-benzoquinones. rsc.org These reactions often proceed through domino or cascade sequences, efficiently building molecular complexity. researchgate.net
[3+2] Annulation: Asymmetric [3+2] cycloaddition reactions are used to create enantioenriched molecular scaffolds. For instance, the reaction of p-benzoquinones with substituted indoles, catalyzed by chiral phosphoric acid or copper(II) complexes, yields optically pure benzofuroindolines. rsc.org
[4+2] Annulation (Diels-Alder): The Diels-Alder reaction is a classic method for forming six-membered rings. Alkenyl p-benzoquinones can undergo double [4+2] cycloadditions with dienophiles like ethyl vinyl ether to form tricyclic benzochromene skeletons stereoselectively. rsc.org The Nenitzescu indole (B1671886) synthesis, a condensation reaction between benzoquinones and enamines, is a well-established pathway to fused 5-hydroxyindole (B134679) derivatives. researchgate.net
[2+2] Annulation: Light-induced [2+2] cycloaddition of p-benzoquinones with alkenes is an efficient method for creating fused cyclobutane (B1203170) skeletons and dihydrobenzofurans. rsc.org
Other Annulations: More complex fused systems, such as p-quinone fused 5-substituted-1,4-benzodiazepine scaffolds, can be synthesized via an InCl₃-mediated Pictet–Spengler type cycloannulation. bohrium.com
p-Benzoquinones are also key substrates for the synthesis of spiro compounds, where two rings are connected through a single shared atom. rsc.org
Recent advances have highlighted several metal-catalyzed spiroannulation reactions. rsc.org A ruthenium(II)-catalyzed reaction between N-aryl-2,3-dihydrophthalazine-1,4-diones and 1,4-benzoquinones leads to the formation of spiro indazolo[1,2-b]phthalazines. rsc.org Similarly, a rhodium(III)-catalyzed spiroannulation involving 2-aryl-3-substituted indoles and benzoquinones can build indole-based spirocyclic scaffolds. rsc.org
Spiro-heterocycles can also be formed through 1,4-dipolar cycloaddition reactions. The intermediate generated from isoquinoline (B145761) and dimethyl acetylenedicarboxylate (B1228247) can be trapped by p-benzoquinones to afford spiro rsc.orgCurrent time information in Bangalore, IN.oxazino[2,3-a]isoquinoline derivatives in high yields. capes.gov.br Another method involves the reaction of zwitterionic intermediates, generated from triphenylphosphane and dimethyl acetylenedicarboxylate, with 1,4-benzoquinones to synthesize novel γ-spirolactones. lookchem.com
Bridged and Cage Molecules
The synthesis of bridged and cage molecules from p-benzoquinone represents a sophisticated area of organic chemistry, leveraging the compound's reactivity in cycloaddition reactions to construct complex, three-dimensional architectures. These molecular scaffolds are significant in the development of new materials and are found in various natural products. rsc.orgrsc.org The primary routes to these structures involve sequential cycloaddition reactions, most notably the Diels-Alder reaction followed by intramolecular photocycloaddition.
The construction of bridged and cage frameworks often presents considerable synthetic challenges. rsc.org Methodologies for creating these intricate structures frequently utilize p-benzoquinones as key building blocks due to their reactivity as dienophiles and their capacity to undergo further transformations. rsc.orgrsc.org
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for synthesizing bridged systems from p-benzoquinone. When p-benzoquinone reacts with a cyclic diene, it forms a bicyclic bridged adduct. pearson.com For instance, the reaction between p-benzoquinone and cyclopentadiene (B3395910) analogs has been extensively studied. Research shows that conducting these reactions in water can lead to high yields of the desired adducts, often superior to those achieved in organic solvents or with catalysts. rsc.org
A notable application is the reaction of p-benzoquinone with cyclopentadiene, which serves as a foundational step in the synthesis of pentacyclo[5.4.0.02,6.03,10.05,9]undecane (PCUD), a polycyclic cage compound. rsc.org Similarly, reactions with substituted cyclopentadienes and 2,2'-bi(p-benzoquinone) have been used to create novel adducts for the synthesis of complex bi-cage hydrocarbons. rsc.orgresearchgate.net
| Diene | Dienophile | Solvent | Yield (%) | Product | Reference |
| Cyclopentadiene | p-Benzoquinone | Water | 83-97 | Diels-Alder Adduct | rsc.org |
| Methylcyclopentadiene (B1197316) | 2,6-Dimethyl-p-benzoquinone | Not Specified | Not Specified | Diels-Alder Adduct | unt.edu |
| 9-Acyloxyanthracenes | p-Benzoquinones | Not Specified (Lewis Acid Catalyst) | Moderate to Good | Bridgehead-Acyloxylated Triptycene (B166850) Quinones | rsc.org |
| Substituted Carbazoles | Unactivated p-Benzoquinones | Not Specified (Chiral Phosphoric Acid Catalyst) | Not Specified | Bridged Frameworks | rsc.org |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Benzoquinone (B44022) | Benzene (B151609) (reflux) | Not Specified | Cycloadduct | mdpi.com |
Lewis acid catalysis can promote the [4+2] cycloaddition between 9-acyloxyanthracenes and p-benzoquinones to yield bridgehead-acyloxylated triptycene quinones. rsc.org However, the reaction between 9-phenylanthracene (B14458) and p-benzoquinone under Brønsted acid catalysis yields only a minor amount of the expected cycloadduct. rsc.org Chiral phosphoric acids have been employed to catalyze the [3+2] cyclization of unactivated p-benzoquinones with substituted carbazoles, resulting in bridged frameworks. rsc.org
Photochemical [2+2] Cycloaddition and Cage Synthesis
Many Diels-Alder adducts derived from p-benzoquinone serve as precursors for cage compounds through subsequent intramolecular [2+2] photocycloaddition. rsc.orgunt.edu This photochemical step involves irradiating the adduct with UV light, which induces the formation of new carbon-carbon bonds, effectively "capping" the bridged structure to form a cage. rsc.org
For example, the diastereomeric mixture of adducts obtained from the reaction of a p-benzoquinone derivative and cyclopentadiene can be irradiated with a UV lamp to produce heptacyclic cage dione (B5365651) diastereomers. rsc.org This strategy has been successfully applied to synthesize a variety of cage systems, including complex bi-cage hydrocarbons. The intramolecular [2+2] photocyclization of Diels-Alder adducts derived from 2,2'-bi(p-benzoquinone) and cyclopentadiene proceeds in high yield (87-90%). rsc.org
Another elegant example is the one-pot, two-step photochemical reaction between p-benzoquinone and an alkyne. rsc.org This process begins with a [2+2] cycloaddition, followed by the addition of a second alkyne molecule under light to construct a pentacyclic decanedione cage, forming six new C-C bonds in a single diastereoisomer. rsc.org
| Precursor (Diels-Alder Adduct) | Reaction Type | Product | Reference |
| Adduct of methylcyclopentadiene and 2,6-dimethyl-p-benzoquinone | Intramolecular [2+2] Photocyclization | Substituted Trishomocubane Isomer (Cage Molecule) | unt.edu |
| Adducts of 2,2'-bi(p-benzoquinone) and cyclopentadiene (D-A-1 and D-A-2) | Intramolecular [2+2] Photocyclization | Bi-cage Hydrocarbons (HV-1 and HV-2) | rsc.org |
| Adduct of a p-benzoquinone derivative and cyclopentadiene (148a/148b) | Intramolecular [2+2] Photocyclization | Heptacyclic Cage Diones (149a/149b) | rsc.org |
| Adduct of quinone 11 and 1,3-cyclopentadiene (12) | Intramolecular [2+2] Photocyclization | Hexacyclic Cage Dione (13) | mdpi.com |
| p-Benzoquinone and an alkyne | [2+2] Photocycloaddition followed by further addition | Pentacyclic Decanedione Cage | rsc.org |
The synthesis of quinone-bridged calix researchgate.netarenes provides another example of complex bridged molecules. These are synthesized from p-methoxyphenol derivatives, where the resulting 1,4-benzoquinone moiety is encapsulated within the cone-shaped calixarene (B151959) framework. oup.com
Mechanistic Investigations of P Benzoquinone Transformations
Reaction Mechanisms in Oxidative Processes
The role of p-benzoquinone in oxidative processes is multifaceted, often involving complex electron and atom transfer pathways.
Heterolytic and Homolytic Oxygen Atom Transfer Mechanisms
In the presence of catalysts, p-benzoquinone can be synthesized from the oxidation of substituted phenols. Mechanistic studies suggest that these oxidations can proceed through both heterolytic and homolytic oxygen atom transfer pathways. For instance, the use of certain two-dimensional polyoxometalate-based coordination polymers as catalysts for the oxidation of alkyl-substituted phenols to p-benzoquinones involves a dual reaction pathway. nih.govacs.orgresearchgate.net One pathway is a homolytic radical mechanism where the copper ion of the catalyst acts as the catalytic site. rsc.org The other is a heterolytic oxygen atom transfer mechanism where the polyoxoanion is the active center. rsc.org Similarly, polyoxovanadate-based metal-organic frameworks have been shown to catalyze the synthesis of p-benzoquinones through both homolytic and heterolytic mechanisms. nih.gov
A proposed mechanism for the oxidation of 2,3,6-trimethylphenol (B1330405) (TMP) involves an initial hydrogen abstraction from TMP by an iron phthalocyanine (B1677752) tetrasulfonate catalyst, generating a 2,3,6-trimethylphenoxy radical. scielo.br This radical is then attacked by the catalyst at the carbon para to the phenoxide oxygen, forming an intermediate. Subsequent proton-mediated elimination yields the catalyst and trimethyl-p-benzoquinone (TMQ). scielo.br
Electron Transfer Mechanisms in p-Benzoquinone Redox Chemistry
The redox chemistry of p-benzoquinone is central to its function and involves intricate electron transfer steps. The interconversion between p-benzoquinone (BQ) and hydroquinone (B1673460) (H₂Q) is a classic example of a two-electron, two-proton redox process. rsc.orgfrontiersin.orgnih.gov This transformation can proceed through multiple discrete pathways, highlighting the complexity of its redox behavior. researchgate.net
Under aprotic conditions, BQ can be reduced by up to two electrons in separate, reversible steps. rsc.org The reduction of p-benzoquinone by 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) in acetonitrile (B52724) proceeds via a free-radical chain mechanism initiated by a single electron transfer (SET). cdnsciencepub.comcdnsciencepub.com The propagation steps of this chain reaction involve a sequence of SET and hydrogen atom transfer. cdnsciencepub.com The thermochemistry of this process, with a calculated exergonic ΔG° of -10.1 kcal mol⁻¹ for the electron transfer step, supports the feasibility of a free-radical chain mechanism. cdnsciencepub.com
Photochemical Reaction Mechanisms of p-Benzoquinone
Upon absorption of light, p-benzoquinone is promoted to an excited state, initiating a cascade of photochemical reactions.
Hydrogen Atom Abstraction Pathways
A primary photochemical process for excited p-benzoquinone is hydrogen atom abstraction. In aqueous solutions, excited p-benzoquinone can abstract a hydrogen atom from a water molecule. uwo.ca This leads to the formation of a semiquinone radical (BQH•) and a free hydroxyl radical (•OH). uwo.ca Time-domain electron spin resonance studies have confirmed that hydrogen atom abstraction from alcohols by photoexcited p-benzoquinone occurs from the triplet state of the quinone. ias.ac.in The abstraction is very rapid, occurring within the spin-lattice relaxation time of the triplet state. ias.ac.in
The photooxygenation of alkanes can also be initiated by hydrogen atom abstraction by the triplet excited state of p-benzoquinone derivatives. rsc.org This process can achieve high quantum yields, indicating an efficient radical chain autoxidation process. rsc.org
Intermediates in Photoreactions
The photochemistry of p-benzoquinone involves several key intermediates. Time-resolved UV-vis spectroscopy has allowed for the spectroscopic and kinetic separation of the triplet state and the semiquinone radical (•QH/Q•⁻) as distinct intermediates. acs.org The formation of the semiquinone radical is a major pathway, particularly in the presence of hydrogen atom donors like alcohols. acs.orgresearchgate.net
In aqueous solutions, the photolysis of p-benzoquinone can lead to the formation of hydroquinone and hydroxylated quinones. researchgate.net Several mechanisms have been proposed, including a direct triplet mechanism, an electron transfer mechanism, and a mechanism involving hydroxyl radicals. researchgate.net The reaction of the hydroxyl radical with p-benzoquinone can form a radical adduct, BQ-OH•, which can then react further with another p-benzoquinone molecule to generate the semiquinone radical. uwo.ca
In the photocycloaddition of p-benzoquinone to alkenes to form oxetanes, the reaction is believed to proceed from the lowest ³n,π* excited state of the quinone. cdnsciencepub.com Evidence suggests the formation of an exciplex between the excited quinone and the alkene, with a biradical being the immediate precursor to the oxetane. cdnsciencepub.com
Mechanistic Pathways of Nucleophilic Attack on p-Benzoquinone
P-benzoquinone is an electrophilic molecule that readily undergoes nucleophilic attack. The mechanism of this attack is influenced by the nature of the nucleophile and the substituents on the quinone ring.
The addition of nucleophiles, such as thiols, to p-benzoquinone derivatives is a well-studied process. The reactivity is governed by the inductive effects of the substituents on the benzoquinone ring. Electron-withdrawing groups, like chlorine, activate the ring towards nucleophilic attack, while electron-donating groups, such as methyl and t-butyl, deactivate it. nih.gov
For electron-donating substituted benzoquinones, the reaction with thiols proceeds through a Michael addition. nih.gov In the case of electron-withdrawing substituted benzoquinones, the reaction can involve both Michael addition and subsequent vinylic substitution. nih.gov
Theoretical studies on the addition of anilines and phenolates to the p-benzoquinone ring have provided further insight. acs.org For the reaction with aniline (B41778), the proposed mechanism involves a nucleophilic attack on the C3 position, followed by an oxidation step. acs.org With phenolates, a substitution mechanism is favored. acs.org Natural bond order analysis of the transition states reveals strong interactions between the lone pairs of the nitrogen or oxygen atoms of the nucleophile and the π* orbital of the C2-C3 bond of the quinone, which aligns with experimental observations. acs.org
Mechanistic Studies of C-C Bond Cleavage Reactions Leading to p-Benzoquinone Derivatives
The formation of p-benzoquinone derivatives through the cleavage of carbon-carbon (C-C) bonds is a significant transformation in organic synthesis, often involving oxidative processes. Mechanistic investigations, including computational and experimental studies, have shed light on the pathways governing these complex reactions.
A notable example is the synthesis of 2,5-diamino-p-benzoquinones (DABQs) through an aerobic oxidative C(sp²)–C(sp²) bond cleavage. researchgate.net Density Functional Theory (DFT) calculations have revealed a mechanism that begins with the enamine oxidation of a mixture of ethyl vanillin (B372448) and primary amines by molecular oxygen. This process proceeds via a critical dioxetane intermediate, which subsequently undergoes cleavage to form the p-benzoquinone derivative. researchgate.net This metal-free approach highlights a pathway for C-C bond breaking under mild conditions. researchgate.net
In the realm of biocatalysis and drug metabolism, cytochrome P450 enzymes have been shown to mediate unusual C-C bond cleavages. Specifically, the CYP3A enzyme family can cleave a C(sp²)-C(sp³) bond through an ipso-addition of an activated oxygen atom to a C(sp²) site of N-protected pyridin-2-amines. nih.gov This mechanism is distinct from the more common Baeyer-Villiger oxidation. Studies using ¹⁸O₂ have confirmed that the oxygen atom is incorporated into the product via this ipso-attack, leading to the formation of a quinol-like intermediate that fragments, cleaving the C-C bond. nih.gov
Catalytic autoxidation has also been explored as a method for C-C bond cleavage, particularly in the degradation of lignin (B12514952) model compounds to produce valuable aromatic chemicals. acs.orgnrel.gov In these systems, a Co/Mn/Br catalyst promotes radical reaction pathways. The process can involve the oxidation of phenolic substrates to form benzoquinone derivatives. acs.org These quinone species are susceptible to further oxidative ring-opening, demonstrating a pathway where p-benzoquinone derivatives act as intermediates in a larger degradation sequence. acs.orgnrel.gov
Visible-light photoredox catalysis offers another modern approach. The cross-coupling of 1,4-quinones with cycloketone oxime esters can produce cyanoalkylated quinone derivatives. mdpi.com The mechanism involves the generation of an iminyl radical from the oxime ester, which then undergoes β-C-C bond cleavage to produce a cyanoalkyl radical. This radical subsequently couples with the p-benzoquinone, demonstrating a C-C bond cleavage event that leads to the functionalization of the quinone ring. mdpi.com
Table 1: Overview of C-C Bond Cleavage Reactions Leading to p-Benzoquinone Derivatives
| Reaction Type | Key Reactants | Catalyst/Mediator | Key Mechanistic Feature | Product Type |
|---|---|---|---|---|
| Aerobic Oxidation | Ethyl vanillin, Primary amines | Molecular Oxygen (O₂) | Oxidative C(sp²)–C(sp²) cleavage via dioxetane intermediate researchgate.net | 2,5-Diamino-p-benzoquinones researchgate.net |
| Enzymatic Oxidation | N-protected pyridin-2-amines | Cytochrome P450 (CYP3A) | Ipso-addition of oxygen to a C(sp²) site nih.gov | Pyridinone derivatives |
| Catalytic Autoxidation | Lignin model compounds | Co/Mn/Br system | Radical-mediated oxidation to a benzoquinone intermediate acs.orgnrel.gov | Oxidized monomers (e.g., acetyl vanillic acid) |
| Photocatalytic Coupling | 1,4-Quinones, Cycloketone oxime esters | Rose Bengal / Visible Light | β-C-C cleavage of an imino radical intermediate mdpi.com | Cyanoalkylated quinones mdpi.com |
Role of Intermediates in Reaction Pathways
The transformation of reactants into p-benzoquinone products often proceeds through a series of transient species known as intermediates. The nature and reactivity of these intermediates are crucial in defining the reaction pathway and the final product structure.
In the aerobic oxidative synthesis of 2,5-diamino-p-benzoquinones, a dioxetane intermediate is of central importance. researchgate.net DFT calculations support its formation from the reaction of an enamine with molecular oxygen. The inherent strain in the four-membered dioxetane ring facilitates the subsequent C-C bond cleavage, which is a key step in constructing the final diamino-p-benzoquinone scaffold. researchgate.net
Enzymatic C-C bond cleavage reactions can involve p-quinone methide intermediates . nih.gov For instance, in certain flavin-dependent enzymatic processes, a tyrosine derivative can be oxidized, forming a bond with the flavin co-factor. This generates a quinoid species that can collapse, leading to C-C bond cleavage and the formation of a transient p-quinone methide, which then decomposes to the final products. nih.gov
Radical intermediates play a significant role in many p-benzoquinone transformations, particularly in annulation reactions. In a copper-catalyzed [3+2+1] cycloaddition, an alkyl radical is generated from a dicarbonyl compound, which then reacts with an alkene and subsequently couples with a p-benzoquinone to form a radical intermediate III . rsc.org This intermediate undergoes further single-electron oxidation and deprotonation to yield the final product. rsc.org Similarly, in the synthesis of cyanoalkylated quinones, an imino radical species is formed, which undergoes β-C-C bond cleavage to generate a cyanoalkyl radical that adds to the quinone ring. mdpi.com
In substitution reactions on halogenated p-benzoquinones, monoaminated chloroquinone intermediates have been identified. researchgate.net For example, in the reaction of chloranil (B122849) or 2,6-dichloro-1,4-benzoquinone (B104592) with pyrrolidine, the initial product is the corresponding mono-substituted chloroquinone. These intermediates are themselves reactive and can participate in further reactions or form stable molecular complexes, such as quinhydrone (B85884) complexes with hydroquinones. researchgate.net
Finally, p-benzoquinone itself is a widely utilized intermediate in chemical synthesis. atamanchemicals.comatamanchemicals.com It is a key precursor in the industrial production of hydroquinone and is also used in the synthesis of dyes, polymerization inhibitors, and pharmaceuticals. atamanchemicals.comatamanchemicals.comgoogle.com Its role as a dienophile in Diels-Alder reactions to prepare naphthoquinones and other fused ring systems is a classic example of its utility as a synthetic intermediate. atamanchemicals.com
Table 2: Key Intermediates in p-Benzoquinone Transformations
| Intermediate | Reaction Type | Role in Pathway |
|---|---|---|
| Dioxetane Intermediate | Aerobic oxidative C-C cleavage | Facilitates C-C bond scission due to ring strain. researchgate.net |
| p-Quinone Methide | Enzymatic C-C cleavage | Acts as a transient species that decomposes to final products. nih.gov |
| Radical Intermediates | Cycloadditions, Functionalizations | Participate in coupling and addition steps to build molecular complexity. mdpi.comrsc.org |
| Monoaminated Chloroquinones | Nucleophilic substitution | Acts as the initial product which can undergo further substitution or complexation. researchgate.net |
| Benzoquinone Monoimine | Polymerization | Serves as a key building block in the polymerization of aniline. acs.org |
Theoretical and Computational Chemistry of P Benzoquinone
Electronic Structure Calculations of p-Benzoquinone and its Species
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the geometry and electronic properties of p-benzoquinone and its derivatives. scielo.br Geometry optimizations and vibrational frequency calculations are commonly performed at levels such as B3LYP/6-31G*. scielo.br Studies have shown that DFT methods, particularly with functionals like B3LYP, can provide geometries that are in good agreement with experimental data from X-ray or electron diffraction. scielo.br For instance, DFT calculations using the B3LYP functional with the 6-311G(d,p) basis set have been employed to study the effects of hydrogen bonding on the charge-transfer complexes of p-benzoquinone. nih.gov These calculations revealed that hydrogen bonding to the carbonyl groups of p-benzoquinone lowers its HOMO and LUMO energies, enhancing its electron-accepting capabilities. nih.gov
DFT has also been used to explore the reactivity of p-benzoquinone. For example, the reaction between p-benzoquinone and N-containing nucleophiles has been investigated using the mPW1B95-44 hybrid density functional theory method with the 6-31+G(d,p) basis set. researchgate.net Furthermore, time-dependent DFT (TD-DFT) is a common method for simulating and interpreting the ultraviolet-visible (UV-vis) absorption spectra of p-benzoquinone and its complexes. nih.govchemicalpapers.com The accuracy of these simulations can be influenced by the choice of functional, with CAM-B3LYP showing good resemblance to experimental data for some derivatives. chemicalpapers.com
The ground state geometry of the p-benzoquinone radical anion (pBQ•−) has been optimized using DFT, revealing a planar structure with D2h symmetry. aip.org The calculated vertical detachment energy of pBQ•− is in good agreement with experimental values. aip.org DFT-based molecular dynamics (DFTMD) has also been used to compute redox potentials and pKa values for the reduction of aqueous 1,4-benzoquinone (B44022), providing insights into the thermodynamics of its various protonation and oxidation states. nih.govresearchgate.net
Table 1: Comparison of Optimized Geometrical Parameters for Ground State p-Benzoquinone
| Parameter | CASSCF | Experimental |
| r(C=O) | 1.210 Å | 1.225 Å |
| r(C-C) | 1.481 Å | 1.482 Å |
| r(C=C) | 1.343 Å | 1.342 Å |
| ∠(OCC) | 121.3° | 121.5° |
| ∠(CCC) | 118.7° | 118.5° |
| Data from a study employing π–CASSCF level of theory. aip.org |
For a more accurate description of the electronic structure, especially for excited states and radical species, ab initio and multiconfigurational methods are employed. Methods like Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and Multiconfigurational Second-Order Perturbation Theory (CASPT2) are frequently used. srce.hr
CASSCF and CASPT2 calculations have been instrumental in studying the electronic excited states of p-benzoquinone. aip.orgaip.org These methods are crucial when single-determinant approaches like Hartree-Fock or standard DFT are insufficient, such as in cases of bond breaking/formation or quasi-degenerate ground states. srce.hr For p-benzoquinone, the π valence active space, comprising eight active electrons in eight active orbitals, is a common choice for these calculations. aip.org While CASSCF can sometimes underestimate bond lengths compared to experimental data, the inclusion of dynamic electron correlation through CASPT2 generally yields results with an expected deviation of less than 0.2 eV from experimental values for correctly correlated transitions. aip.org
The p-benzoquinone radical anion has also been studied using these high-level methods. MP2 calculations have identified forbidden n-π*SOMO transitions, while CASSCF and CASPT2 studies have been used to investigate the ordering of its excited states. qcri.or.jp However, discrepancies can exist between the results of different methods, highlighting the complexity of these systems. qcri.or.jp For instance, the ordering of the 2B3g and 2B2u states in the anion radical differs between SAC-CI/MP2 and CASSCF/CASPT2 calculations. qcri.or.jp
First-principles calculations using equation-of-motion coupled-cluster methods (EOM-EA-CCSD) augmented with a complex-absorbing potential have been used to determine the position and width of shape resonances in the p-benzoquinone anion, which are thought to be important for electron transfer processes. nih.gov
Excited State Properties and Spectroscopic Simulations
Computational methods are vital for understanding the excited state properties and simulating the spectra of p-benzoquinone. Various theoretical approaches have been used to calculate the vertical excitation energies of its valence and Rydberg states. aip.orgresearchgate.net
The electronic spectrum of p-benzoquinone is characterized by several spin-allowed transitions in the UV-vis region. researchgate.net CASSCF and CASPT2 methods have been extensively used to calculate the energies of singlet and triplet excited states. aip.orgresearchgate.netaip.org These calculations predict the lowest excited states to be of nπ* character. researchgate.net The main features in the electronic spectrum are attributed to the π→π* transitions, with computed vertical excitation energies generally agreeing well with experimental data. aip.org For instance, the prominent π→π* transition (1 ¹Ag → 1 ¹B1u) is calculated to be around 5.15 eV. aip.orgaip.org
Time-dependent density functional theory (TD-DFT) is also a popular method for simulating electronic spectra, though its accuracy can be lower than multireference methods for certain states. researchgate.net The choice of functional and basis set is critical for obtaining reliable results with TD-DFT. chemicalpapers.com QM/MM hybrid molecular dynamics simulations have also been employed to compute the IR spectra of p-benzoquinone in aqueous solution, providing insights into solvent effects and the inhomogeneous broadening of spectral bands. acs.orguni-muenchen.de
Simulations of the photoelectron spectrum of p-benzoquinone, based on high-level ab initio calculations, have helped to resolve controversies regarding the assignment of its low-energy region. unifr.ch These simulations support the idea that the two main features in the 9.5–11.5 eV range are each due to a pair of final ion states arising from oxygen lone-pair and π electron ionizations, respectively. unifr.ch
Table 2: Calculated Vertical Excitation Energies (in eV) for Low-Lying Singlet States of p-Benzoquinone
| State | Character | CASPT2 | ADC(2) | Experimental (0-0 energy) |
| 1 ¹B₁g | n→π | ~2.5 | - | ~2.5 |
| 1 ¹Aᵤ | n→π | ~2.7 | - | ~2.5 |
| 1 ¹B₃g | n→π | 2.47 | 2.72 | - |
| 1 ¹B₁ᵤ | π→π | 5.15 | - | - |
| Data compiled from various theoretical studies. aip.orgresearchgate.net |
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving p-benzoquinone. By mapping out potential energy surfaces, identifying intermediates and transition states, and calculating reaction barriers, these studies provide a detailed picture of reaction pathways.
The identification of transition states, which are first-order saddle points on the potential energy surface, is a key component of mechanistic studies. researchgate.net For reactions such as the Michael addition of nucleophiles to p-benzoquinone, computational methods are used to locate the transition state structures. rsc.org For example, in the oxo-[3+2] cyclization reaction, DFT analysis has been used to identify the transition states (TS-I, TS-II, and TS-III) involved in the initial Michael addition and subsequent cyclization steps. rsc.org
Transition state calculations have also been used to investigate the stabilization of the p-benzoquinone molecular anion through isomerization reactions. rsc.org These calculations help to understand the complex rearrangement reactions that can occur upon electron attachment. rsc.org In the study of retro Diels-Alder reactions, a hybrid HF-DFT method has been used to analyze the transition states and understand the effects of substituents on the reaction barrier. scielo.br
Energy profile diagrams, constructed from the calculated energies of reactants, intermediates, transition states, and products, provide a visual representation of the reaction mechanism. utc.edu These diagrams are essential for comparing the feasibility of different reaction pathways.
For the reaction of methylamine (B109427) with p-benzoquinone in a neutral environment, an energy profile diagram has been constructed to compare the 1,2-addition and 1,4-addition pathways. utc.edu This serves as a benchmark for understanding how the reaction is affected by acidic and basic conditions. utc.edu Similarly, for the synthesis of 2,5-diamino-p-benzoquinones, DFT calculations at the B3LYP/6-311G(d,p) level have been used to generate a zero-point energy-corrected energy profile diagram for the oxidative C(sp²)–C(sp²) bond cleavage, revealing a mechanism that proceeds through a dioxetane intermediate. researchgate.net The reaction profile for the reaction between p-benzoquinone and methylamine, assisted by water molecules, has also been mapped out to understand the minimum-energy path. researchgate.net
Conformational Analysis and Molecular Geometry Studies
P-benzoquinone is a fascinating molecule from a structural standpoint. While often depicted as a simple planar ring, computational studies have revealed a more nuanced reality, with the potential for various non-planar conformations. These studies are crucial for understanding its reactivity and interactions in different chemical environments.
Theoretical investigations have explored the potential energy surface of p-benzoquinone, identifying numerous possible conformations beyond the planar structure. These include chair, boat, skew-boat, half-chair, and envelope forms. ias.ac.in The planar conformation is generally the most stable, but the existence of these other puckered states is significant. ias.ac.in The energy differences between these conformers can be small, suggesting that the molecule may be flexible and that its geometry can be influenced by its surroundings, such as in solution or within a crystal lattice. ias.ac.in
In the gaseous phase, electron diffraction studies have confirmed that p-benzoquinone possesses D2h symmetry, indicating a planar structure. capes.gov.br Computational studies at different levels of theory, such as B3LYP, M06-2X, and wB97X-D, have been employed to calculate the geometric parameters of the planar form and its various puckered conformers. ias.ac.in While the planar structure is the global minimum, the bond lengths and angles of the puckered conformations show significant deviations. ias.ac.in For instance, in the chair conformers, the C-C, C=C, and C=O bond lengths have been observed to increase compared to the planar geometry. ias.ac.in
The following table summarizes key molecular geometry parameters for the planar conformation of p-benzoquinone obtained from both experimental and computational studies.
Table 1: Selected Bond Lengths and Angles of Planar p-Benzoquinone
| Parameter | Electron Diffraction (ra) capes.gov.br | B3LYP/6-31+G(d) ias.ac.in | M06-2X/6-31+G(d) ias.ac.in |
|---|---|---|---|
| C-C (Å) | 1.481 | 1.486 | 1.489 |
| C=C (Å) | 1.344 | 1.345 | 1.338 |
| C=O (Å) | 1.225 | 1.227 | 1.216 |
| C-H (Å) | 1.089 | - | - |
| ∠C2-C1-C6 (°) | 118.1 | - | - |
It is important to note that the presence of substituents on the benzoquinone ring can significantly influence its conformation. For example, methoxy-substituted p-benzoquinones show different stable conformations depending on the orientation of the methoxy (B1213986) groups. acs.org Similarly, in more complex structures like calix rsc.orgdiquinones, the p-benzoquinone moiety can exhibit significant deviation from planarity. mdpi.com
Redox Potential Calculations and their Correlation with Reactivity
The ability of p-benzoquinone to participate in redox reactions is central to its chemical and biological activity. utc.edu Computational chemistry provides powerful tools to calculate the redox potentials of p-benzoquinone and its derivatives, offering insights into their reactivity that correlate well with experimental findings. acs.org
The redox behavior of quinones typically involves one-electron or two-electron reduction processes. nih.gov Theoretical calculations, particularly using DFT methods, have been successfully applied to predict these redox potentials. acs.orgmdpi.com The calculated Gibbs free energy change for the reduction process is a key thermodynamic parameter used to determine the theoretical redox potential. acs.org
Studies have shown a strong correlation between the calculated redox potentials and experimental values obtained through techniques like cyclic voltammetry. acs.org Various DFT functionals, such as B3LYP, M06-2X, and PBE0, have been benchmarked for their accuracy in predicting the redox potentials of quinones. ias.ac.inmdpi.com For instance, the BHandHLYP functional has demonstrated a very good fit with experimental first one-electron reduction potentials. mdpi.com
The following table presents a comparison of experimental and calculated first reduction potentials for p-benzoquinone using different computational methods.
Table 2: Experimental and Calculated First Reduction Potentials of p-Benzoquinone
| Method | Calculated Potential (V) |
|---|---|
| Experimental | Varies with conditions |
| BHandHLYP | Good correlation with experiment mdpi.com |
| M06-2x | Good correlation with experiment mdpi.com |
| PBE0 | Good correlation with experiment mdpi.com |
A key factor influencing the redox potential is the energy of the lowest unoccupied molecular orbital (LUMO). ias.ac.inacs.org A more negative LUMO energy generally corresponds to a higher (more positive) redox potential, indicating that the molecule is more easily reduced. ias.ac.in Substituents on the benzoquinone ring can significantly modulate the LUMO energy and, consequently, the redox potential. acs.org
The reactivity of p-benzoquinone is directly linked to its redox properties. The ease with which it can be reduced determines its ability to act as an oxidizing agent and participate in electron transfer reactions. nih.gov Computational studies have explored how the reduction of p-benzoquinone to its various redox states (radical anion, semiquinone, hydroquinone) affects its geometry and reactivity. nih.gov The correlation between calculated redox potentials and observed reactivity is crucial for understanding reaction mechanisms, such as the addition of nucleophiles to the quinone ring, which can be influenced by the pH of the environment. utc.edu
Furthermore, theoretical calculations have been used to understand the relationship between one-electron and two-electron reduction potentials. nih.gov While often assumed to be linearly correlated, experimental and computational studies have revealed non-linear relationships for some quinone derivatives, highlighting the complexity of their redox behavior. nih.gov These deviations can be rationalized by considering factors such as hydrogen bonding and steric effects within the molecule. nih.gov
Advanced Methodologies and Catalysis in P Benzoquinone Chemistry
Development of Novel Catalytic Systems for Synthesis
The quest for greener and more effective routes to p-benzoquinone has spurred the development of diverse and innovative catalytic systems. These systems often aim to replace traditional stoichiometric oxidants, which are frequently toxic and generate significant waste. acs.org
A significant area of advancement is the catalytic oxidation of various precursors, including phenol (B47542), hydroquinone (B1673460), and even benzene (B151609). For instance, the direct catalytic oxidation of benzene to p-benzoquinone using hydrogen peroxide over a copper-doped titanium silicalite-1 (Cu/TS-1) catalyst represents a green and mild approach. hep.com.cnresearchgate.net Research has shown that with an optimized copper doping of 1.95 wt%, a desirable p-benzoquinone selectivity of 88.4% and a benzene conversion of 18.3% can be achieved. hep.com.cnresearchgate.net This catalyst is also regenerable, maintaining stable catalytic capability over subsequent uses. hep.com.cnresearchgate.net
The oxidation of phenol is another critical pathway. Organoselenium-catalyzed selective oxidation of phenol with hydrogen peroxide (H₂O₂) has emerged as a metal-free alternative, achieving a p-benzoquinone selectivity of up to 91.6% under mild conditions. sioc-journal.cn This method avoids the issue of metal residue in the final product. sioc-journal.cn Electrocatalytic oxidation of phenol using nonprecious metal-based electrocatalysts, such as a novel NiFeB nanocomposite, has also shown great promise, achieving a high conversion of phenols to p-benzoquinone (96.2%) with 83.3% selectivity. researchgate.net
Furthermore, polyoxometalate-based coordination polymers (POMCPs) have been explored as robust, heterogeneous catalysts for the selective oxidation of substituted phenols to p-benzoquinones with H₂O₂. researchgate.net These catalysts exhibit high turnover frequencies and can be recycled, highlighting their potential for industrial application. researchgate.net Similarly, the use of iodine or iodine salts as catalysts for the oxidation of hydroquinone with hydrogen peroxide in a polar solvent offers a high-yield and high-quality route to p-benzoquinone. atamanchemicals.comgoogle.com
The following table summarizes various catalytic systems for p-benzoquinone synthesis:
| Catalyst System | Precursor | Oxidant | Key Findings/Advantages | Reference |
|---|---|---|---|---|
| Copper-doped TS-1 (Cu/TS-1) | Benzene | Hydrogen Peroxide | Green synthesis, mild conditions, regenerable catalyst, 88.4% selectivity. | hep.com.cnresearchgate.net |
| Organoselenium | Phenol | Hydrogen Peroxide | Metal-free, clean reaction, up to 91.6% selectivity. | sioc-journal.cn |
| NiFeB nanocomposite | Phenol | Electrocatalysis | High conversion (96.2%) and selectivity (83.3%), nonprecious metal. | researchgate.net |
| Polyoxometalate-based Coordination Polymers (POMCPs) | Substituted Phenols | Hydrogen Peroxide | High turnover frequencies, recyclable heterogeneous catalyst. | researchgate.net |
| Iodine/Iodine Salts | Hydroquinone | Hydrogen Peroxide | High yield and quality, operates in polar solvents. | atamanchemicals.comgoogle.com |
Ligand Design and Catalyst Optimization
The performance of a metal-based catalyst is intrinsically linked to the properties of its coordinating ligands. tcichemicals.com Strategic ligand design and catalyst optimization are therefore paramount in advancing p-benzoquinone synthesis. Ligands influence the electronic and steric environment of the metal center, thereby dictating the catalyst's reactivity, selectivity, and stability. tcichemicals.com
In the context of copper-catalyzed oxidations, for example, the choice of ligand is critical. The development of P-chiral phosphorus ligands based on a benzoheterophosphole backbone has shown promise. These ligands offer a rigid and predictable conformation, which is beneficial for catalyst performance. tcichemicals.com The ability to modify substituents on the ligand framework allows for systematic tuning of steric and electronic properties to optimize the catalyst for a specific transformation. tcichemicals.com
For instance, in the copper-catalyzed synthesis of p-quinols from arylboronic acids and benzoquinones, the use of bipyridine-based ligands can sometimes lead to decreased catalytic activity due to strong coordination to the metal center. researchgate.net Computational modeling plays a crucial role in modern catalyst design. By understanding the reaction mechanism at a molecular level, researchers can computationally design and optimize catalysts before their synthesis in the lab. ibs.re.kr This iterative process of computational prediction and experimental validation accelerates the discovery of more efficient and selective catalysts. For example, density functional theory (DFT) calculations have been used to elucidate the O-O bond forming step in water oxidation reactions involving quinone-type ligands, providing insights for catalyst improvement. ibs.re.kr
Catalyst optimization also involves fine-tuning reaction parameters. In the synthesis of p-benzoquinone via the direct catalytic oxidation of benzene over Cu/TS-1, optimizing the copper loading was essential to achieve high selectivity. hep.com.cnresearchgate.net Similarly, in the oxidation of 2,3,6-trimethylphenol (B1330405) to trimethyl-p-benzoquinone, the use of 2D polyoxometalate-based coordination polymers as catalysts demonstrated unprecedented turnover frequencies, showcasing the impact of catalyst structure on efficiency. researchgate.net
Microwave-Assisted Synthesis in p-Benzoquinone Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgoatext.com This technology has found valuable applications in the synthesis of p-benzoquinone and its derivatives.
One notable application is the microwave-mediated Claisen rearrangement of allyl ethers, followed by phenol oxidation, to produce naturally occurring 1,4-benzoquinones. acs.org This protocol has been successfully employed in the synthesis of verapliquinones A and B and panicein A. acs.org The use of microwave irradiation significantly reduces the reaction time for the Claisen rearrangement step. acs.org
Furthermore, the oxidation of phenols to the corresponding quinones can be efficiently carried out using hydrogen peroxide in the presence of an Fe(III) catalyst supported on alumina (B75360) under microwave irradiation. rasayanjournal.co.in This method not only reduces the reaction time but also improves the product yield. rasayanjournal.co.in For example, the oxidation of phenol to 1,4-benzoquinone (B44022) was achieved in good yield using this microwave-assisted protocol. rasayanjournal.co.in
The benefits of microwave-assisted synthesis extend to other related transformations. For instance, the synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide under microwave irradiation in the presence of a catalyst offers a rapid, efficient, and environmentally friendly methodology. oatext.com
The following table highlights examples of microwave-assisted synthesis in p-benzoquinone and related chemistries:
| Reaction | Reactants | Catalyst/Reagents | Key Advantage of Microwave | Reference |
|---|---|---|---|---|
| Claisen Rearrangement/Oxidation | Allyl ethers | - | Accelerated Claisen rearrangement for the synthesis of 1,4-benzoquinones. | acs.org |
| Phenol Oxidation | Phenols | Fe(III) on alumina, Hydrogen Peroxide | Reduced reaction time and improved product yield. | rasayanjournal.co.in |
| Synthesis of α,β-unsaturated compounds | Aromatic aldehydes, Cyanoacetamide | Sodium acetate | Rapid, efficient, and solvent-free conditions. | oatext.com |
Innovations in Reaction Conditions and Solvent Systems
Innovations in reaction conditions and the choice of solvent systems are crucial for developing more sustainable and efficient syntheses of p-benzoquinone. The move towards "on water" reactions and the use of greener solvents are significant trends in this area.
Water as a reaction medium offers numerous advantages, including being environmentally benign, inexpensive, and non-flammable. An example is the development of a protocol for the oxidation of hydroquinone to benzoquinone using molecular oxygen as the oxidant in water. jetir.org This process is rapid, easy to perform at room temperature, and highly efficient. jetir.org The study highlighted that the catalyst, pH, and the presence of molecular oxygen are all essential for facilitating the oxidation. jetir.org
The selection of an appropriate solvent can also significantly impact catalyst performance and reaction selectivity. In the copper-catalyzed oxidation of phenol to p-benzoquinone, it was found that modifying the cuprous ion catalyst with water in a nitrile solvent led to improved selectivity towards the p-benzoquinone product. google.com In the synthesis of p-benzoquinone from benzene over a Cu/TS-1 catalyst, the reaction is carried out in an aqueous medium. hep.com.cndntb.gov.ua
Solvent-free conditions, often coupled with microwave assistance, represent another important innovation. The synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide can be performed efficiently under solvent-free microwave irradiation, offering a green and economical alternative. oatext.com
The development of "telescoped" processes, where multiple reaction steps are carried out in a single pot without isolating intermediates, also contributes to more efficient and environmentally friendly syntheses. A three-step telescoped process for producing 2-methoxy-3-methyl- google.comjetir.orgbenzoquinone involves oxidation with hydrogen peroxide, elimination of excess oxidant, and a final oxidation step, all performed sequentially. jetir.org
The following table provides a summary of innovative reaction conditions and solvent systems:
| Innovation | Example Reaction | Key Features | Reference |
|---|---|---|---|
| "On Water" Synthesis | Oxidation of hydroquinone | Uses water as the solvent and molecular oxygen as the oxidant; environmentally benign. | jetir.org |
| Catalyst Modification with Water | Copper-catalyzed oxidation of phenol | Addition of water to a nitrile solvent improves selectivity for p-benzoquinone. | google.com |
| Solvent-Free Microwave Synthesis | Synthesis of α,β-unsaturated compounds | Rapid, efficient, and eliminates the need for a solvent. | oatext.com |
| Telescoped Process | Synthesis of 2-methoxy-3-methyl- google.comjetir.orgbenzoquinone | Multi-step synthesis in a single pot, reducing waste and improving efficiency. | jetir.org |
Future Directions in P Benzoquinone Synthesis Research
Discovery of Novel Synthetic Routes to p-Benzoquinone and its Derivatives
The quest for novel synthetic methodologies is expanding the chemical space accessible from p-benzoquinones, enabling the construction of complex molecular architectures. Recent progress has been notable in the area of annulation reactions, where p-benzoquinones serve as versatile building blocks for creating fused, spiro, and bridged molecular scaffolds. rsc.org For instance, cascade annulation reactions involving 2-(2-nitrovinyl)-1,4-benzoquinones and β-enamino esters can produce functionalized heterocycles. rsc.org
Photochemical reactions represent another promising frontier. The [2+2] photocycloaddition of p-benzoquinones with alkenes and alkynes offers a direct route to dihydrobenzofurans and cyclobutenes, respectively. rsc.org Simple irradiation with blue light can be sufficient to drive these reactions, sometimes without the need for additional reagents. rsc.org A remarkable example is the one-pot photochemical reaction between a benzoquinone and an alkyne to form a pentacyclic decandione cage, a process that forms six new carbon-carbon bonds with high diastereoselectivity. rsc.org
Electrochemical synthesis is emerging as a powerful and green alternative for producing p-benzoquinone derivatives. academie-sciences.fr This method involves the electrochemical generation of p-benzoquinone from hydroquinone (B1673460), which then reacts with nucleophiles like primary or secondary amines in a Michael-type addition. academie-sciences.fr This approach is advantageous as it avoids the need for chemical oxidizing agents and can be performed under mild conditions in green solvents, leading to high-yield synthesis of new symmetric and asymmetric p-benzoquinone derivatives. academie-sciences.fr Furthermore, novel routes are being developed to synthesize complex structures like 1,4-anthraquinones from p-benzoquinones through Diels-Alder reactions with natural terpenes like myrcene, followed by acid-catalyzed cyclization and oxidation. researchgate.net
Design and Development of Highly Efficient and Selective Catalytic Systems
A major focus of current research is the development of robust and recyclable catalysts that can selectively oxidize phenols and their derivatives to p-benzoquinones with high efficiency. Polyoxometalate (POM)-based catalysts, in particular, have shown exceptional promise. These catalysts are often integrated into coordination polymers (POMCPs) or supramolecular frameworks, creating heterogeneous systems that are easily recoverable and reusable. acs.orgnih.govrsc.org
Researchers have designed crystalline 2D POM-based coordination polymers that exhibit outstanding catalytic activity for the selective oxidation of substituted phenols to p-benzoquinones using hydrogen peroxide (H₂O₂) as a clean oxidant. acs.orgnih.gov These 2D structures offer highly accessible active sites, which enhances mass transfer and leads to superior catalytic performance compared to analogous 3D systems. acs.orgnih.gov For the synthesis of trimethyl-p-benzoquinone (TMBQ), a key intermediate for Vitamin E, these catalysts have achieved turnover frequencies (TOFs) as high as 2400 h⁻¹ with nearly 100% yield. acs.orgnih.gov
Similarly, supramolecular catalysts assembled from Dawson-type POMs and metal-organic complexes have demonstrated even higher efficiencies. acs.org In the oxidation of 2,3,6-trimethylphenol (B1330405), these catalysts can achieve >99% conversion and >97% selectivity within minutes, boasting a remarkable TOF of 12,000 h⁻¹, the highest reported to date. acs.org The design of these frameworks often incorporates dual-active centers, which work synergistically to enhance catalytic activity. rsc.org
| Catalyst Type | Substrate | Product | Oxidant | Turnover Frequency (TOF) (h⁻¹) | Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|
| Dawson-type POM Supramolecular Framework | 2,3,6-Trimethylphenol | Trimethyl-p-benzoquinone (TMBQ) | H₂O₂ | 12,000 | >99% Conversion, 97.9% Selectivity | acs.org |
| Keggin-type POM Supramolecular Framework | 2,3,6-Trimethylphenol | Trimethyl-p-benzoquinone (TMBQ) | TBHP | 5,000 | ~100% Yield | rsc.org |
| 2D POM-based Coordination Polymer | 2,3,6-Trimethylphenol | Trimethyl-p-benzoquinone (TMBQ) | H₂O₂ | 2,400 | ~100% Yield | acs.orgnih.gov |
Integration of Advanced Computational Design and Machine Learning in Synthesis
The integration of computational chemistry and machine learning (ML) is set to revolutionize the synthesis of p-benzoquinone and its derivatives. These data-driven approaches can accelerate the discovery and optimization of new materials and reaction conditions, reducing the reliance on time-consuming trial-and-error experimentation. rsc.orgacs.org
High-throughput screening combined with ML and quantum-mechanical calculations is being used to design vast libraries of quinone molecules with desired properties. frontiersin.orgresearchgate.net For instance, a computational platform was developed to screen over 100,000 di-substituted quinone molecules for their potential as electrolytes in redox flow batteries, successfully identifying promising candidates by predicting properties like redox potential and solubility. frontiersin.orgresearchgate.net This demonstrates the power of in silico design to navigate a vast chemical space efficiently. frontiersin.org
Machine learning models, such as extreme gradient boosting (XGBoost) and artificial neural networks, are being trained on experimental data to predict the outcomes of synthetic procedures. rsc.orgacs.orgnih.gov In one study, an XGBoost model was used to predict the fluorescence properties of carbon dots synthesized from p-benzoquinone and ethylenediamine, guiding the creation of materials with tailored optical characteristics for various applications. rsc.orgacs.org By learning the complex, nonlinear relationships between synthesis parameters (e.g., reagents, temperature) and product properties, ML provides chemists with a powerful tool to rapidly identify optimal reaction conditions for synthesizing quinones with specific functionalities. rsc.orgacs.org
| Tool/Method | Application | Key Finding | Reference |
|---|---|---|---|
| High-Throughput Screening & ML | Design of quinone electrolytes for redox flow batteries | Screened >100,000 molecules to identify new high-performance electrolytes. | frontiersin.orgresearchgate.net |
| XGBoost Model | Predicting optical properties of carbon dots from p-benzoquinone | Successfully predicted fluorescence, enabling synthesis of tailored materials. | rsc.orgacs.org |
| Artificial Neural Network | Predicting emission color/wavelength of carbon dots | Achieved 94% accuracy in predicting color, outperforming standard models. | acs.org |
| Linear & Nonlinear Regression Models | Predicting electrode potential of substituted quinones | Demonstrated ML approach for in silico design of quinones for organic batteries. | nih.gov |
Advancement of Sustainable and Environmentally Benign Synthetic Practices for p-Benzoquinone
There is a strong and necessary push towards developing "green" synthetic routes for p-benzoquinone production that minimize environmental impact. A key aspect of this is the replacement of hazardous reagents with more benign alternatives. The use of aqueous hydrogen peroxide (H₂O₂) as a "clean" oxidizing agent is a prominent example, as its only byproduct is water. researchgate.nethep.com.cn Researchers have successfully used H₂O₂ with various heterogeneous catalysts, such as titanium-containing mesoporous silicates, for the high-yield synthesis of trimethyl-p-benzoquinone. researchgate.net
Another sustainable approach involves the direct catalytic oxidation of benzene (B151609) to p-benzoquinone using H₂O₂ over a copper-doped titanium silicalite-1 (Cu/TS-1) catalyst. hep.com.cn This method is notable for its mild reaction conditions and the potential for industrialization due to the catalyst's stability and low cost. hep.com.cn The catalyst is heterogeneous and can be easily regenerated and reused, which aligns with the principles of green chemistry. hep.com.cn
Q & A
Q. What are the key thermodynamic properties of p-benzoquinone relevant to experimental design?
p-Benzoquinone (C₆H₄O₂) has a molecular weight of 108.0948 g/mol and exhibits critical thermochemical data for reaction optimization. For instance, its gas-phase thermochemistry and condensed-phase phase-change data (melting point: 112–116°C) are essential for solvent selection and temperature-controlled syntheses . Researchers should consult NIST’s Standard Reference Database 69 for validated thermodynamic parameters, such as enthalpy of formation and heat capacity, to model reaction feasibility .
Q. How can p-benzoquinone be synthesized from hydroquinone, and what are the key experimental considerations?
A classic method involves oxidizing hydroquinone with chromium trioxide (CrO₃) in acetic acid at <5°C to minimize side reactions. Precise stoichiometry (e.g., 0.33 mol hydroquinone with 0.42 mol CrO₃) and pH control are critical for yields >80% . Alternative green methods, such as catalytic oxidation using H₂O₂ over Cu/TS-1 catalysts, avoid toxic reagents and operate under milder conditions (e.g., 50°C, aqueous media) but require rigorous catalyst characterization (e.g., XRD, BET analysis) .
Advanced Research Questions
Q. How do electrochemical methods enable atom-efficient synthesis of p-benzoquinone derivatives?
Electrochemical oxidation of hydroquinone derivatives in ionic liquids (e.g., acetonitrile with tetrabutylammonium hexafluorophosphate) achieves near-quantitative atom economy (99.09%) for disulfonamide-substituted p-benzoquinone. Cyclic voltammetry reveals an ECE (Electrochemical-Chemical-Electrochemical) mechanism: initial oxidation to p-benzoquinone, nucleophilic attack by disulfonamide, and final product formation. In situ IR spectroelectrochemical studies confirm intermediate stability and hydrogen-bonding effects on redox potentials .
Q. What contradictions exist in reported mechanisms of p-benzoquinone’s oxygen exchange with water, and how can they be resolved experimentally?
Isotopic labeling studies (e.g., using H₂¹⁸O₂) show p-benzoquinone’s oxygen atoms exchange with water slower than o-benzoquinone. This discrepancy arises from differences in resonance stabilization and hydrogen-bonding dynamics. Researchers should employ kinetic isotope effect (KIE) measurements and 2D-IR correlation spectroscopy to map exchange rates under varying pH (4.5 vs. 7.4) and solvent conditions .
Q. How can p-benzoquinone-DNA adducts be synthesized and characterized for toxicological studies?
Large-scale adduct synthesis (e.g., p-BQ-dC and p-BQ-dA) involves reacting p-benzoquinone with 2'-deoxycytidine (dC) or 2'-deoxyadenosine (dA) at pH 4.5. HPLC purification and FAB-MS/NMR confirm exocyclic adduct structures. For oligonucleotide incorporation, phosphoramidite derivatives require protection of hydroxyl groups (e.g., 4,4'-dimethoxytrityl). Deprotection with DBU/methanol (vs. ammonia) prevents degradation, achieving >98% coupling efficiency .
Methodological Guidance
Q. What analytical techniques are optimal for resolving conflicting data on p-benzoquinone’s redox behavior?
- In situ IR spectroelectrochemistry : Identifies hydrogen-bonding interactions during reduction in ionic liquids, resolving discrepancies in redox potentials .
- 2D correlation analysis : Decouples overlapping spectral peaks (e.g., quinone vs. semiquinone radicals) in acetonitrile-based systems .
- Isotope-ratio mass spectrometry (IRMS) : Quantifies oxygen exchange kinetics in enzymatic vs. abiotic systems .
Q. How can researchers optimize catalytic systems for p-benzoquinone synthesis while addressing reproducibility challenges?
- Catalyst characterization : Use XPS and TEM to verify Cu doping levels in TS-1 zeolites, which directly correlate with H₂O₂ activation efficiency .
- Reaction monitoring : Employ inline UV-vis spectroscopy to track hydroquinone oxidation intermediates and adjust O₂ partial pressure dynamically.
- Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., overoxidation to CO₂) by minimizing residence time .
Data Contradiction Analysis
Q. Why do reported yields for p-benzoquinone-DNA adducts vary across studies, and how can protocols be standardized?
Discrepancies arise from differences in deprotection methods (e.g., ammonia vs. DBU/methanol) and adduct stability during HPLC purification. Standardization requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
